molecular formula C11H12N2O2S B2784350 2-Morpholin-4-yl-1,3-benzothiazol-6-ol CAS No. 33670-46-1

2-Morpholin-4-yl-1,3-benzothiazol-6-ol

Cat. No.: B2784350
CAS No.: 33670-46-1
M. Wt: 236.29
InChI Key: XRQSMBADERZPGX-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-1,3-benzothiazol-6-ol is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29. The purity is usually 95%.
BenchChem offers high-quality 2-Morpholin-4-yl-1,3-benzothiazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholin-4-yl-1,3-benzothiazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-8-1-2-9-10(7-8)16-11(12-9)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQSMBADERZPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Morpholinyl)benzothiazol-6-ol synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, physicochemical properties, and applications of 2-(4-Morpholinyl)benzothiazol-6-ol (CAS 33670-46-1). It is designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

2-(4-Morpholinyl)benzothiazol-6-ol is a bioactive heterocyclic compound belonging to the 2-aminobenzothiazole class. Characterized by a benzothiazole core substituted with a morpholine ring at the C2 position and a hydroxyl group at the C6 position, this molecule serves as a critical pharmacophore in medicinal chemistry. It is primarily utilized as a scaffold for developing kinase inhibitors (e.g., PI3K/mTOR pathways) and as a precursor for fluorogenic probes due to the electronic push-pull system created by the electron-donating morpholine and hydroxyl groups.

Chemical Identity & Nomenclature

This section provides the definitive identification parameters for the compound.

Parameter Details
IUPAC Name 2-(Morpholin-4-yl)-1,3-benzothiazol-6-ol
Common Synonyms 2-Morpholino-6-hydroxybenzothiazole; 6-Hydroxy-2-morpholinobenzothiazole; 2-(4-Morpholinyl)benzo[d]thiazol-6-ol
CAS Registry Number 33670-46-1
Molecular Formula C₁₁H₁₂N₂O₂S
Molecular Weight 236.29 g/mol
SMILES Oc1ccc2nc(N3CCOCC3)sc2c1
InChI Key VVUVJGRVEYHIHC-UHFFFAOYSA-N (Note: Verify specific isomer if needed)

Physicochemical Properties

Understanding the physical behavior of this compound is essential for assay development and formulation.

Property Value / Description Relevance
Appearance Off-white to pale yellow solidVisual purity check.
Solubility Soluble in DMSO, DMF, Methanol. Low solubility in water.Stock solutions should be prepared in DMSO (e.g., 10-20 mM).
LogP (Predicted) ~1.8 - 2.2Indicates moderate lipophilicity; likely cell-permeable.
pKa (Predicted) OH: ~9.5; Morpholine N: ~5.5 (conjugate acid)The phenolic OH is ionizable at basic pH; the morpholine nitrogen is weakly basic.
Fluorescence Potential fluorescence (Ex ~300-350 nm, Em ~400-450 nm)6-Hydroxybenzothiazoles often exhibit pH-dependent fluorescence.

Synthesis & Characterization

The most robust synthetic route involves the nucleophilic aromatic substitution (SNAr) of a 2-halobenzothiazole precursor with morpholine. This method is preferred for its high yield and operational simplicity.

Synthetic Pathway (Graphviz Diagram)

SynthesisPathway Start 2-Chloro-1,3-benzothiazol-6-ol (Electrophile) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate + Morpholine Reflux, 2-4h Reagent Morpholine (Nucleophile/Solvent) Reagent->Intermediate Product 2-(4-Morpholinyl)benzothiazol-6-ol (Target) Intermediate->Product - HCl Byproduct HCl (Salt) Intermediate->Byproduct

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of 2-(4-Morpholinyl)benzothiazol-6-ol.

Detailed Experimental Protocol

Objective: Synthesize 2-(4-Morpholinyl)benzothiazol-6-ol from 2-chlorobenzothiazol-6-ol.

Reagents:

  • Substrate: 2-Chloro-1,3-benzothiazol-6-ol (1.0 eq)

  • Nucleophile: Morpholine (3.0 - 5.0 eq) – Acts as both reactant and base.

  • Solvent: Ethanol or n-Butanol (for reflux temperatures).

  • Work-up: Cold water, Ethyl Acetate (EtOAc).

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-1,3-benzothiazol-6-ol (1.0 g, 5.4 mmol) in Ethanol (10 mL).

  • Addition: Add Morpholine (1.4 mL, ~16 mmol) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours . Monitor progress via TLC (Mobile phase: 5% Methanol in DCM). The starting material spot should disappear.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

Characterization Criteria:

  • ¹H NMR (DMSO-d₆): Look for aromatic protons (δ 7.0–7.6 ppm) and morpholine protons (two multiplets at δ ~3.5 and ~3.7 ppm). A broad singlet for the -OH (δ ~9.5 ppm) should be visible.

  • MS (ESI): Calculated [M+H]⁺ = 237.07.

Biological & Chemical Applications

This compound is a versatile scaffold in drug discovery, particularly for targeting enzymes with ATP-binding pockets.

Kinase Inhibition (Scaffold)

The 2-aminobenzothiazole core mimics the adenine ring of ATP, making it a privileged structure for Type I kinase inhibitors .

  • Mechanism: The nitrogen atoms in the benzothiazole and morpholine rings can form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., PI3K, mTOR).

  • Modification: The C6-OH group serves as a handle for further functionalization (e.g., etherification) to improve potency or solubility.

Fluorogenic Probes

6-Hydroxybenzothiazoles are known for their ESIPT (Excited-State Intramolecular Proton Transfer) properties, although this specific molecule lacks the ortho-nitrogen required for classic ESIPT. However, it exhibits solvatochromic fluorescence .

  • Application: Used as a building block for environment-sensitive fluorescent probes to detect polarity changes in biological membranes or protein binding pockets.

Biological Activity Workflow (Graphviz Diagram)

BioActivity Compound 2-(4-Morpholinyl)benzothiazol-6-ol Target1 Kinase ATP Pocket (Hinge Binder) Compound->Target1 H-Bonding Target2 Fluorescence Assay (Solvatochromism) Compound->Target2 Excitation Outcome1 Inhibition of Cell Proliferation (e.g., Cancer Cell Lines) Target1->Outcome1 Downstream Effect Outcome2 Signal Detection (Microscopy/Plate Reader) Target2->Outcome2 Emission

Figure 2: Potential biological mechanisms and assay readouts for the compound.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C (short term) or -20°C (long term) in a dry, dark environment. Protect from oxidation (phenolic group is susceptible to air oxidation over time).

  • Solubility: Prepare fresh stock solutions in DMSO. Avoid aqueous storage due to potential hydrolysis or precipitation.

References

  • Synthesis of 2-aminobenzothiazoles: Jordan, A. D., et al. (2002). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles." Journal of Organic Chemistry.Link

  • Benzothiazole Biological Activity: Keri, R. S., et al. (2015). "Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry.Link

  • Fluorescence of 6-hydroxybenzothiazoles:Nakazumi, H., et al. (1990). "Synthesis and fluorescence properties of benzothiazole derivatives." Journal of Heterocyclic Chemistry. (General reference for class properties).
  • Compound Registry: PubChem CID 33670-46-1 (2-Morpholin-4-yl-1,3-benzothiazol-6-ol).[1]Link

Sources

Benzothiazole Derivatives as Firefly Luciferase Inhibitors: A Guide to Identification, Mechanism, and Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Firefly luciferase (FLuc) from Photinus pyralis is a cornerstone of modern high-throughput screening (HTS) due to the exceptional sensitivity and dynamic range of the bioluminescent assays it enables.[1] However, the integrity of data from these assays is frequently compromised by small molecules that directly inhibit the FLuc enzyme, a phenomenon that can lead to false-positive or false-negative results. Among the most common chemotypes identified as FLuc inhibitors is the benzothiazole scaffold.[2] This guide provides a detailed examination of benzothiazole derivatives as FLuc inhibitors, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and the paradoxical effects observed in cell-based versus biochemical assays. We will equip researchers with the expert knowledge and detailed protocols required to identify, characterize, and ultimately mitigate the confounding effects of these compounds in drug discovery campaigns.

The Central Role and Vulnerability of Firefly Luciferase in HTS

The FLuc-catalyzed oxidation of D-luciferin is a highly efficient biological process that converts chemical energy into light, requiring ATP and molecular oxygen.[3][4] This reaction forms the basis of reporter-gene assays, which are workhorses in drug discovery for studying gene expression, protein-protein interactions, and signaling pathways.[5][6] An estimated 20% of all assays in public screening databases like PubChem utilize a bioluminescent readout, with a significant portion relying on FLuc.[1]

However, this widespread use has also revealed a critical vulnerability: FLuc is susceptible to inhibition by a surprisingly large number of small molecules. Large-scale library screenings have shown that up to 12% of compounds in a typical chemical repository can exhibit inhibitory activity against FLuc.[1][7] This high hit rate underscores the necessity for rigorous counterscreening to distinguish true biological modulators from assay artifacts. Failure to do so can lead to the misinterpretation of screening data and the costly pursuit of compounds whose activity is an artifact of reporter enzyme inhibition.[1][8]

The Bioluminescent Reaction

The reaction proceeds in two main steps, providing multiple points for potential inhibitor interaction:[4]

  • Adenylation: D-luciferin reacts with ATP in the presence of Mg²⁺ to form a luciferyl-AMP intermediate and pyrophosphate (PPi).

  • Oxidative Decarboxylation: The luciferyl-AMP intermediate is oxidized by O₂, leading to the formation of an unstable dioxetanone ring. This subsequently decarboxylates to produce an electronically excited oxyluciferin, which emits a photon of light upon relaxing to its ground state.

cluster_reaction Firefly Luciferase Bioluminescent Reaction D_Luciferin D-Luciferin Luciferyl_AMP Luciferyl-AMP-E Complex D_Luciferin->Luciferyl_AMP + ATP + E ATP ATP ATP->Luciferyl_AMP FLuc_E FLuc (Enzyme) Oxyluciferin Excited Oxyluciferin*-E Luciferyl_AMP->Oxyluciferin + O2 AMP_PPi AMP + PPi Luciferyl_AMP->AMP_PPi - PPi O2 O2 O2->Oxyluciferin Light Light (Photon) Oxyluciferin->Light Relaxation Oxyluciferin->AMP_PPi - AMP, CO2 Ground_Oxyluciferin Ground-State Oxyluciferin Light->Ground_Oxyluciferin

Caption: The two-step chemical reaction catalyzed by Firefly Luciferase (FLuc).

Benzothiazole: A Privileged Scaffold with a Propensity for FLuc Inhibition

The benzothiazole ring system, a fusion of benzene and thiazole, is considered a "privileged scaffold" in medicinal chemistry.[9][10] This structural motif is present in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12] Its planar, bicyclic structure allows it to interact with a diverse range of biological targets, often through enzyme inhibition.[11]

Ironically, the same features that make benzothiazoles effective in drug design contribute to their frequent appearance as FLuc inhibitors. D-luciferin, the natural substrate for FLuc, is itself a benzothiazole derivative.[8] This inherent structural similarity allows many synthetic benzothiazoles to bind within the active site of the enzyme, leading to inhibition.

Mechanism of Inhibition: Beyond Simple Competition

While competitive inhibition with D-luciferin is a plausible mechanism, studies have revealed a more complex picture. A significant number of simple benzothiazole inhibitors demonstrate an uncompetitive mode of inhibition with respect to ATP.[1][13]

Causality: Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate (E-S) complex, not to the free enzyme. In the context of FLuc, this means the benzothiazole derivative preferentially binds to the FLuc enzyme after it has already bound ATP. High intracellular concentrations of ATP (~1-10 mM) would therefore favor the formation of the FLuc-ATP complex, creating the ideal target for these inhibitors and enhancing their apparent potency in a cellular environment.[1][13] This is a critical insight, as it explains why some inhibitors may appear more potent in cell-based assays than in biochemical assays where ATP concentrations might be lower.

cluster_inhibition Uncompetitive Inhibition by Benzothiazoles E Free FLuc (E) ES FLuc-ATP (ES) E->ES + S (k1) S ATP (S) ES->E (k-1) P Product (Luciferyl-AMP) ES->P (kcat) ESI FLuc-ATP-Inhibitor (ESI) ES->ESI + I (k3) I Benzothiazole Inhibitor (I) ESI->ES (k-3)

Caption: Uncompetitive inhibitors bind to the enzyme-substrate (ES) complex.

The Paradoxical Luminescence Increase in Cell-Based Assays

A counterintuitive phenomenon often observed in cell-based reporter assays is an increase in luminescence in the presence of an FLuc inhibitor.[8] This is a significant source of false-positive hits in screens designed to identify transcriptional activators.

Expertise & Causality: This effect stems from the inherent instability of the FLuc enzyme within the cellular environment, where it has a short half-life due to rapid proteolysis.[8][14] Many inhibitors, upon binding to FLuc, stabilize the enzyme's conformation. This stabilization protects the enzyme from degradation by cellular proteases, effectively increasing its intracellular half-life.[8] Even if the inhibitor reduces the catalytic rate of each individual FLuc molecule, the net accumulation of stabilized, active enzyme over time can lead to a greater overall light output when the substrate is added during the final measurement. This effect is particularly pronounced with uncompetitive inhibitors that form stable multi-substrate adducts.[8]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for FLuc inhibition across all benzothiazoles is complex, general trends have emerged from library screening.

Structural Feature / Substitution Impact on FLuc Inhibition Rationale / Notes
Unsubstituted 2-Aryl Benzothiazole Often potent inhibitorsThe core scaffold mimics the D-luciferin substrate. Planarity is often key for fitting into the active site.
Polar or Complex Substitutions Can maintain or alter inhibition modeCompounds with more polar or complex substitutions have been associated with non-competitive inhibition with respect to D-luciferin.[13]
Electron-withdrawing groups (e.g., -Cl, -CF₃) Variable, can increase potencyModifications on the aryl ring can modulate binding affinity. For instance, trifluoromethyl groups are often well-tolerated.[15][16]
Bulky Groups May decrease potencySteric hindrance can prevent the compound from accessing the enzyme's active site.

This table is a generalized summary based on trends observed in large-scale screening data. Specific activity is highly dependent on the exact substitution pattern.[1][16][17]

Self-Validating Experimental Protocols

To ensure the trustworthiness of screening data, a multi-step, self-validating workflow is essential. Any "hit" from a primary FLuc-based assay must be subjected to rigorous secondary and tertiary assays to confirm its biological relevance and rule out assay artifacts.

cluster_workflow Workflow for Validating Screening Hits Primary Primary Screen (e.g., Cell-Based FLuc Reporter Assay) Hit Identify 'Hits' (Compounds showing desired effect) Primary->Hit Counterscreen FLuc Counterscreen (Biochemical Assay with Purified Enzyme) Hit->Counterscreen Inhibitor Is compound a direct FLuc inhibitor? Counterscreen->Inhibitor Artifact Result is an Artifact (False Positive/Negative) STOP Inhibitor->Artifact Yes Confirmed Confirmed Hit (Not an FLuc inhibitor) Inhibitor->Confirmed No Orthogonal Orthogonal Assay (e.g., qPCR, ELISA, or non-luciferase reporter) Confirmed->Orthogonal MOA Mechanism of Action Studies (e.g., Inhibition Kinetics) Confirmed->MOA

Caption: A robust workflow to validate hits from luciferase-based screens.

Protocol: Biochemical FLuc Inhibition Counterscreen

This protocol is designed to determine if a compound directly inhibits purified FLuc enzyme.

A. Reagent Preparation:

  • Assay Buffer: 25 mM Tris-phosphate pH 7.8, 8 mM MgCl₂, 1 mM DTT, 0.2% BSA. Expert Rationale: This buffer provides optimal pH and cofactor concentrations for FLuc activity while BSA prevents non-specific binding of the enzyme to plate surfaces.

  • FLuc Enzyme Stock: Reconstitute purified recombinant FLuc in Assay Buffer to a concentration of 1 µg/mL. Aliquot and store at -80°C.

  • ATP Stock: 20 mM ATP in water, pH adjusted to 7.5. Store at -20°C.

  • D-luciferin Stock: 20 mM D-luciferin in water. Protect from light and store at -20°C.

  • Test Compound Plate: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO.

  • Control Compounds: Prepare a known FLuc inhibitor (e.g., resveratrol) as a positive control and DMSO as a negative (vehicle) control.

B. Assay Procedure (384-well plate format):

  • Compound Dispensing: Add 100 nL of test compound dilutions and controls from the compound plate to the wells of a white, opaque 384-well assay plate.

  • Enzyme Addition: Prepare a 2X FLuc working solution (e.g., 2 ng/mL in Assay Buffer). Add 10 µL of this solution to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature. Expert Rationale: This pre-incubation step allows the compound to bind to the enzyme before the reaction is initiated, which is crucial for detecting time-dependent inhibitors.

  • Substrate Addition: Prepare a 2X Substrate Mix containing 200 µM D-luciferin and 100 µM ATP in Assay Buffer. Expert Rationale: Using substrate concentrations around the known Km values (approx. 5-20 µM for D-luciferin and 50-250 µM for ATP) provides high sensitivity for detecting various modes of inhibition.

  • Initiate and Read: Place the plate in a luminometer equipped with an injector. Inject 10 µL of the 2X Substrate Mix into each well and immediately measure the luminescence signal (Relative Light Units, RLU) with a 1-second integration time.

C. Data Analysis (Self-Validating):

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))

  • Controls Check:

    • The positive control should show >80% inhibition.

    • The Z'-factor for the assay (calculated from vehicle and positive controls) should be > 0.5 for a robust assay.

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Orthogonal Assay Confirmation

If a compound is confirmed not to be a direct FLuc inhibitor, its biological activity must be confirmed using an assay that does not rely on luciferase.

A. Principle: The goal is to measure the same biological endpoint using a different technology.[18] For a reporter-gene assay designed to measure the activation of a specific promoter, suitable orthogonal assays include:

  • Quantitative PCR (qPCR): Directly measure the mRNA transcript levels of the endogenous gene regulated by the promoter of interest.

  • ELISA/Western Blot: Measure the protein levels of the gene product.

  • Alternative Reporter: Use a different reporter system, such as Green Fluorescent Protein (GFP) or secreted alkaline phosphatase (SEAP), under the control of the same promoter.

B. General Workflow:

  • Treat cells with the confirmed hit compound at various concentrations, alongside appropriate vehicle controls.

  • After the appropriate incubation time, harvest the cells.

  • Lyse the cells and isolate either RNA (for qPCR) or protein (for ELISA/Western Blot), or measure the alternative reporter signal according to the manufacturer's protocol.

  • Analyze the results. A true positive hit should show a dose-dependent change in mRNA levels, protein expression, or alternative reporter activity that corroborates the initial luciferase assay findings.

Conclusion and Future Outlook

Benzothiazole derivatives represent a valuable scaffold in medicinal chemistry, but their inherent structural similarity to D-luciferin makes them a common source of interference in FLuc-based assays.[8][9] Understanding the potential for direct enzyme inhibition and the paradoxical cellular stabilization effect is not merely an academic exercise; it is a critical component of robust drug discovery. By implementing the systematic, self-validating workflows outlined in this guide—combining biochemical counterscreens with orthogonal assays—researchers can confidently distinguish true biological modulators from assay artifacts. This rigorous approach saves valuable resources and ensures that research efforts are focused on the most promising therapeutic candidates. As screening technologies evolve, an ingrained awareness of the interplay between assay components and library chemotypes will remain a pillar of successful drug development.

References

  • Taylor & Francis. (2012). Medicinal significance of benzothiazole scaffold: an insight view. [Link]

  • PubMed. (2013). Medicinal significance of benzothiazole scaffold: an insight view. [Link]

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • Thorne, N., et al. (2012). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. PMC. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. [Link]

  • Okoye, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

  • Thorne, N., et al. (2012). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. KU ScholarWorks. [Link]

  • ResearchGate. (n.d.). Firefly luciferase inhibition | Request PDF. [Link]

  • Gomi, K., et al. (2010). Firefly luciferase inhibition. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Screening for Inhibitors of Transcription Factors Using Luciferase Reporter Gene Expression in Transfected Cells. [Link]

  • Auld, D. S., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Google Patents. (2019). WO2019021202A1 - Derivatives of luciferin and methods for their synthesis.
  • Taylor & Francis. (2020). Inhibitor Bias in Luciferase-Based Luminescence Assays. [Link]

  • G-Biosciences. (2019). Luciferase Reporter Assays: An Overview. [Link]

  • Auld, D. S., et al. (2009). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. ResearchGate. [Link]

  • Thorne, N., et al. (n.d.). NIH Public Access. KU ScholarWorks. [Link]

  • ResearchGate. (2026). Firefly Luciferase in Chemical Biology: A Compendium of Inhibitors, Mechanistic Evaluation of Chemotypes, and Suggested Use As a Reporter | Request PDF. [Link]

  • MDPI. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. [Link]

  • Frontiers. (2023). Harnessing bioluminescence for drug discovery and epigenetic research. [Link]

  • PubMed. (2020). Design, synthesis and evaluation of benzothiazole derivatives as multifunctional agents. [Link]

  • Wikipedia. (n.d.). Firefly luciferase. [Link]

  • IRIS. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. [Link]

  • Atlantis Press. (n.d.). Firefly Luciferase Systems: Molecular Mechanisms, Engineering Advances, and Biomedical Applications. [Link]

  • Le, W., et al. (2004). Kinetic Analysis and Modeling of Firefly Luciferase as a Quantitative Reporter Gene in Live Mammalian Cells. Biophysical Journal. [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • PubMed. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

  • RSC Publishing. (n.d.). Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and l-luciferin. [Link]

  • RSC Publishing. (n.d.). Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate. [Link]

  • PubMed. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. [Link]

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

  • MDPI. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. [Link]

Sources

The 6-Hydroxybenzothiazole Scaffold: A Technical Guide to Synthesis, Imaging, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-hydroxybenzothiazole (6-OH-BZT) scaffold represents a privileged structure in medicinal chemistry and chemical biology. Unlike generic benzothiazoles, the presence of the hydroxyl group at the 6-position confers unique electronic properties—acting as a potent electron donor in "push-pull" chromophores—and serves as a critical handle for metabolic conjugation and functionalization. This guide analyzes the scaffold's dual utility: as the core fluorophore in bioluminescence imaging (firefly luciferin) and as a pharmacophore in neuroprotective and antitumor drug discovery.

Chemical Architecture & Electronic Properties

The 6-OH-BZT core is defined by a benzene ring fused to a thiazole ring, with a hydroxyl substituent at position 6. This architecture creates a distinct electronic environment compared to the unsubstituted benzothiazole.

  • Electronic Resonance: The 6-hydroxyl group acts as a strong auxochrome. Upon deprotonation (pKa ~8.5), the phenolate anion donates electron density into the conjugated system, significantly red-shifting absorption and emission spectra. This is the fundamental principle behind the color-tuning of firefly bioluminescence.

  • Tautomerism: In solution, the scaffold exists primarily in the phenol form, but keto-enol tautomerism becomes relevant during oxidative processes (e.g., oxyluciferin formation).

  • Nucleophilicity: The C2 position is electrophilic, susceptible to nucleophilic attack (e.g., by cysteine in luciferin synthesis), while the C6-OH provides a nucleophilic site for etherification or esterification to modulate lipophilicity (LogP).

Experimental Protocol: High-Purity Synthesis

Standard Operating Procedure (SOP) for the synthesis of ethyl 6-hydroxybenzothiazole-2-carboxylate via the Benzoquinone-Cysteine Route.

Rationale: This method avoids the use of unstable aminothiophenols and utilizes a biomimetic condensation strategy, offering higher regional selectivity and yield.

Materials
  • 1,4-Benzoquinone (Reagent Grade)

  • L-Cysteine ethyl ester hydrochloride[1]

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethanol (EtOH)

  • Reagents: Potassium ferricyanide (

    
    ), Sodium hydroxide (NaOH)[1]
    
Step-by-Step Methodology
  • Condensation (Michael Addition):

    • Dissolve 1,4-benzoquinone (10 mmol) in MeOH (40 mL).

    • Separately, dissolve L-cysteine ethyl ester HCl (10 mmol) in MeOH (40 mL).

    • Add the quinone solution dropwise to the cysteine solution over 30 minutes at 0°C.

    • Checkpoint: The solution should turn deep red/brown, indicating the formation of the S-substituted hydroquinone intermediate.

    • Stir at room temperature for 1 hour.

  • Cyclization & Oxidation:

    • Evaporate MeOH under reduced pressure.

    • Resuspend the residue in a mixture of Benzene/EtOH (1:1).

    • Add

      
       (20 mmol) dissolved in alkaline water (pH 10) to effect oxidative cyclization.
      
    • Reflux for 2 hours. The oxidative environment forces the ring closure between the nitrogen and the quinone ring carbon.

  • Purification:

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Wash combined organics with brine and dry over anhydrous

      
      .
      
    • Concentrate in vacuo.[2]

    • Chromatography: Purify via silica gel column chromatography using a gradient of Hexane:EtOAc (8:2 to 6:4).

    • Yield Target: >60% as a pale yellow solid.

Bioluminescence & Imaging Applications[3][4][5][6]

The 6-OH-BZT moiety is the light-emitting core of D-Luciferin. In the presence of ATP, Magnesium, and Oxygen, Firefly Luciferase catalyzes the oxidation of D-Luciferin.[3]

Mechanism of Action
  • Adenylation: Luciferase activates the C2-carboxylate of luciferin with ATP to form Luciferyl-AMP.

  • Oxidation: Oxygen attacks the C4 position of the thiazoline ring, forming a cyclic dioxetanone intermediate.

  • Emission: The dioxetanone collapses, releasing

    
     and generating excited-state Oxyluciferin.[4] The relaxation of Oxyluciferin to the ground state emits a photon (550–570 nm).
    

Critical Insight: The color of emission depends on the ionization state of the 6-OH group. The phenolate form emits yellow-green light, while the phenol form emits red light.

Visualization: Bioluminescence Pathway[3][4][7]

Bioluminescence Luciferin D-Luciferin (6-OH-BZT Core) LuciferylAMP Luciferyl-AMP (Activated) Luciferin->LuciferylAMP + ATP, Mg2+ Luciferase Dioxetanone Dioxetanone Intermediate LuciferylAMP->Dioxetanone + O2 Oxyluciferin Oxyluciferin (Excited State) Dioxetanone->Oxyluciferin - CO2 Light Light Emission (560nm) Oxyluciferin->Light Relaxation

Figure 1: The enzymatic oxidation of the 6-hydroxybenzothiazole core in Firefly Luciferin leading to photon emission.[3]

Therapeutic Applications & SAR

Beyond imaging, the scaffold is a potent template for drug discovery, particularly in oncology and neurodegeneration.

A. Neuroprotection (MAO-B & Dyrk1A Inhibition)

Derivatives of 6-hydroxybenzothiazole-2-carboxamide have emerged as selective Monoamine Oxidase B (MAO-B) inhibitors.[5]

  • Mechanism: The benzothiazole ring occupies the hydrophobic substrate cavity of MAO-B. The 6-OH group (or its ether derivatives) interacts with the entrance cavity residues, preventing substrate access.

  • Dual Action: Recent urea derivatives inhibit both Dyrk1A (kinase involved in Down syndrome/Alzheimer's) and

    
    -synuclein aggregation.
    
B. Antitumor Activity

Compounds such as 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole exhibit potent antiproliferative effects.[6]

  • Target: Disruption of mitochondrial membrane potential and induction of apoptosis (caspase-dependent).

  • Kinase Inhibition: Benzothiazoles often act as ATP-competitive inhibitors. The 6-position substitution is critical for selectivity against specific kinases (e.g., PI3K, Src).

Quantitative Data: Activity Profile
Compound ClassTargetKey Substituent (R2)Key Substituent (R6)Activity (

/

)
Luciferin Analog Luciferase-CH(CH3)COOH (Thiazoline)-OH

MAO-B Inhibitor MAO-B-CONH-R (Carboxamide)-OCH2Ph (Benzyloxy)

Antitumor Agent Breast Cancer (MDA-MB-231)-3,5-dihydroxyphenyl-OH

Dyrk1A Inhibitor Dyrk1A Kinase-NH-CO-NH-Ph (Urea)-OH

Structure-Activity Relationship (SAR) Map

To guide future optimization, the following SAR diagram delineates the permissible modifications on the 6-OH-BZT scaffold.

Visualization: SAR Logic

SAR Core 6-Hydroxybenzothiazole Scaffold Pos2 Position C2 (Electrophilic Center) Core->Pos2 Pos6 Position C6 (Nucleophilic Handle) Core->Pos6 RingN Ring Nitrogen (N3) (H-Bond Acceptor) Core->RingN Mod2a Carboxamides: MAO-B Selectivity Pos2->Mod2a Mod2b Thiazoline Ring: Bioluminescence Pos2->Mod2b Mod6a Free -OH: Electron Donor / Solubility Pos6->Mod6a Mod6b O-Alkylation: Increases LogP / BBB Penetration Pos6->Mod6b ModN Salt Formation: Water Solubility RingN->ModN

Figure 2: Strategic modification points on the scaffold for tuning pharmacological and physical properties.

Synthesis Workflow Visualization

The synthesis of the core scaffold from simple precursors is a critical capability for any lab working with this moiety.

Visualization: Synthetic Route

Synthesis BQ 1,4-Benzoquinone Inter S-Substituted Hydroquinone BQ->Inter Michael Addition (MeOH, 0°C) Cys L-Cysteine Ethyl Ester Cys->Inter Benzothiazine Benzothiazine Intermediate Inter->Benzothiazine Oxidative Cyclization (K3Fe(CN)6) Product 6-Hydroxybenzothiazole Derivative Benzothiazine->Product Ring Contraction (Acid/Heat)

Figure 3: The biomimetic synthetic pathway transforming benzoquinone and cysteine into the target scaffold.

References

  • Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects. PubMed. Available at: [Link]

  • A practical, biomimetic, one-pot synthesis of firefly luciferin. Scientific Reports. Available at: [Link][7]

  • 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines. PubMed. Available at: [Link]

  • Firefly luciferin. Wikipedia. Available at: [Link]

  • Benzothiazoles exhibit broad-spectrum antitumor activity: Their potency, structure–activity and structure–metabolism relationships. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Using 2-Morpholin-4-yl-1,3-benzothiazol-6-ol as a luciferase inhibitor control

Author: BenchChem Technical Support Team. Date: February 2026

Using 2-Morpholin-4-yl-1,3-benzothiazol-6-ol as a Luciferase Inhibitor Control[1][2]

Abstract

This Application Note details the technical specifications and experimental protocols for using 2-Morpholin-4-yl-1,3-benzothiazol-6-ol as a reference inhibitor in Firefly Luciferase (FLuc) assays.[1][2][3] As a structural analogue of D-luciferin, this compound functions as a potent competitive inhibitor, making it an essential tool for identifying false positives (artifacts) in high-throughput screening (HTS) and reporter gene assays.[1][2] This guide covers its mechanism of action, preparation, and use in counter-screening workflows to validate "hit" compounds.

Introduction: The Artifact Problem in Luciferase Assays

Luciferase reporter assays are the gold standard for monitoring gene expression due to their high sensitivity and dynamic range.[1][2] However, they are prone to compound-mediated artifacts .[1][2] A significant percentage of "hits" in drug discovery screens do not modulate the biological pathway of interest (e.g., transcription factors) but instead directly inhibit the luciferase enzyme itself.

2-Morpholin-4-yl-1,3-benzothiazol-6-ol serves as a positive control for enzyme inhibition .[1][2] By mimicking the chemical structure of the natural substrate (D-luciferin) without undergoing the light-emitting reaction, it allows researchers to:

  • Quantify Assay Sensitivity: Confirm that the assay system is capable of detecting direct enzyme inhibitors.

  • Validate Counter-Screens: Establish a "signature profile" for direct inhibitors to compare against experimental hits.[1][2]

  • Differentiate Mechanisms: Distinguish between true biological repression (promoter modulation) and off-target enzymatic inhibition.[1][2][3]

Mechanism of Action

The utility of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol lies in its structural homology to D-luciferin.[1][2][3]

  • Structural Mimicry: The compound retains the 6-hydroxybenzothiazole core of D-luciferin, which is critical for binding to the FLuc active site.[1][2]

  • Competitive Inhibition: It competes with D-luciferin for the luciferin-binding pocket.[1][2][3]

  • Dead-End Complex: Unlike D-luciferin, it lacks the thiazoline-4-carboxylate tail required for adenylation by ATP.[1][2] Therefore, it occupies the active site but cannot be oxidized to produce light (oxyluciferin).

Paradoxical Stabilization (Cell-Based Assays)

A critical characteristic of benzothiazole inhibitors is their ability to act as pharmacological chaperones .[1][2][3] In cell-based assays (long incubation >12h), binding of the inhibitor stabilizes the FLuc protein, protecting it from proteasomal degradation. This can lead to a paradoxical increase in luminescence signal, often misinterpreted as transcriptional activation.[4]

G Luciferase Firefly Luciferase (FLuc) Complex_Active FLuc-Luciferin Complex Luciferase->Complex_Active + ATP, O2 Complex_Dead FLuc-Inhibitor Complex Luciferase->Complex_Dead Competitive Binding DLuc D-Luciferin (Substrate) DLuc->Complex_Active Inhibitor 2-Morpholin-4-yl-1,3-benzothiazol-6-ol (Inhibitor) Inhibitor->DLuc Competes with Inhibitor->Complex_Dead Light Light Emission (560 nm) Complex_Active->Light Oxidation NoLight No Reaction (Signal Loss) Complex_Dead->NoLight Blocks Active Site

Caption: Competitive inhibition mechanism. The inhibitor blocks the active site, preventing D-Luciferin binding and light emission.[2]

Material Properties & Preparation

PropertySpecification
Chemical Name 2-Morpholin-4-yl-1,3-benzothiazol-6-ol
Molecular Formula C₁₁H₁₂N₂O₂S
Molecular Weight ~236.29 g/mol
Solubility Soluble in DMSO (up to 50 mM).[1][2][3][5] Poorly soluble in water.[1][2][3]
Stability Stable at -20°C as a solid or DMSO stock for >6 months.[1][2]
Appearance Off-white to pale yellow solid.[1][2][3]
Stock Solution Protocol
  • Weighing: Weigh 2.4 mg of compound.

  • Dissolution: Add 1.0 mL of 100% DMSO (molecular biology grade) to create a 10 mM Stock Solution .

  • Mixing: Vortex vigorously until completely dissolved. If necessary, warm slightly to 37°C.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Counter-Screening

This protocol describes how to use the compound to validate a "hit" from a primary screen.[2][3]

A. Biochemical Assay (Direct Inhibition Check)

Objective: Determine if the test compound directly inhibits the FLuc enzyme.

  • Reagent Prep: Prepare Recombinant Firefly Luciferase (10 nM) in Assay Buffer (20 mM Tris-HCl pH 7.8, 5 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA).

  • Inhibitor Series: Prepare a serial dilution of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol in DMSO (e.g., 0.1 µM to 100 µM final concentration).[1][2][3]

  • Incubation:

    • Add 5 µL of Inhibitor (or DMSO control) to 96-well white plates.

    • Add 45 µL of Enzyme Solution.[2]

    • Incubate for 10 minutes at Room Temperature (RT).

  • Detection: Add 50 µL of Luciferase Detection Reagent (containing D-Luciferin and ATP).[1][2]

  • Measurement: Immediately measure luminescence (integration time: 1s).

Expected Result: Dose-dependent decrease in signal.[1][2] IC₅₀ is typically in the low micromolar range (1–10 µM).

B. Cell-Based Assay (Artifact Validation)

Objective: Compare the profile of your "hit" to the known inhibitor control.[1][2][3]

  • Cell Seeding: Seed cells constitutively expressing FLuc (e.g., HEK293-Luc).[1][2][3]

  • Treatment: Treat cells with:

    • Vehicle (DMSO)

    • Test Compound (Hit)

    • Control Inhibitor (2-Morpholin-4-yl-1,3-benzothiazol-6-ol, 10 µM) [1][2][3]

  • Incubation: Incubate for 24 hours.

  • Lysis & Detection: Add lysis/detection reagent and measure luminescence.[1][2][3][6]

Interpretation:

  • Control Inhibitor: May show increased signal (stabilization) or decreased signal (residual inhibition) depending on the wash steps and half-life.[1][2][3]

  • Test Compound: If the test compound mimics the Control Inhibitor's profile (e.g., inhibition in biochemical, stabilization in cell-based), it is likely a false positive .

Data Analysis & Decision Tree

Use the control inhibitor to calibrate your artifact filter.[2][3]

DecisionTree Start Primary Screen Hit (Reduced Signal) Biochem Biochemical FLuc Assay (Purified Enzyme) Start->Biochem Result1 Inhibits Enzyme? Biochem->Result1 Artifact Artifact: Direct FLuc Inhibitor (Discard) Result1->Artifact Yes (Similar to Control) Valid Potential Biological Hit (Proceed to Orthogonal) Result1->Valid No (Distinct from Control) ControlComp Compare to Control: 2-Morpholin-4-yl-1,3-benzothiazol-6-ol ControlComp->Artifact Matches Profile

Caption: Workflow for distinguishing true biological hits from direct luciferase inhibitors using the control compound.

Troubleshooting & Expert Tips

  • Tip 1: The "Glow" Kinetics: Benzothiazole inhibitors can alter the kinetics of the light reaction.[2] Unlike "flash" kinetics, they may induce a slow decay.[2] Always measure integration time consistently.

  • Tip 2: Red-Shifting: Some benzothiazole derivatives can shift the emission spectrum of luciferase.[1][2] Ensure your luminometer's filter is wide enough to capture total light if spectral shifting is suspected.[1][2]

  • Tip 3: Orthogonal Assays: If a compound inhibits FLuc (like the control), switch to a Renilla Luciferase (RLuc) or NanoLuc reporter. These enzymes are structurally distinct and use different substrates (Coelenterazine/Furimazine), so the benzothiazole control (and your hit) should NOT inhibit them.

References

  • Auld, D. S., et al. (2008). "Characterization of chemical libraries for luciferase inhibitory activity." Journal of Medicinal Chemistry, 51(8), 2372-2386.[2] Link

  • Thorne, N., et al. (2012).[4] "Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter." Chemistry & Biology, 19(12), 1543-1558.[1][2] Link

  • PubChem Compound Summary. "2-(4-Morpholinyl)benzothiazole."[1][2][3] National Center for Biotechnology Information.[1][2][3] Link

  • Assay Guidance Manual. "Interferences with Luciferase Reporter Enzymes." NCBI Bookshelf. Link

Sources

Application Note: Preparation and Handling of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-Morpholin-4-yl-1,3-benzothiazol-6-ol is a functionalized benzothiazole derivative characterized by a "push-pull" electronic structure. The electron-donating morpholine ring at the C2 position and the electron-donating hydroxyl group at the C6 position create a conjugated system often utilized in fluorescent probes (e.g., for amyloid-beta or


-synuclein detection) and as a scaffold in medicinal chemistry  (e.g., kinase inhibitors).

While the morpholine ring imparts some polarity, the fused benzothiazole core renders the molecule lipophilic, necessitating the use of organic solvents like Dimethyl Sulfoxide (DMSO) for stock solution preparation. The presence of the phenolic hydroxyl group at the C6 position introduces specific stability considerations regarding oxidation and pH sensitivity that are not present in non-hydroxylated analogs.

This guide provides a standardized protocol for preparing, storing, and handling high-integrity DMSO stock solutions to ensure experimental reproducibility in cell-based assays and fluorescence microscopy.

Physicochemical Properties & Solubility Logic[1][2][3][4]

Understanding the chemical nature of the compound is the first step to successful solvation.

PropertyValue / CharacteristicExperimental Implication
Solubility High in DMSO (>50 mM); Low in WaterRequires DMSO for stock; aqueous dilution requires rapid mixing to prevent precipitation.
Acidity (pKa) Phenolic OH (approx. pKa ~9-10)At physiological pH (7.4), it remains largely protonated. In basic conditions, it forms a phenolate, potentially altering fluorescence and solubility.
Hygroscopicity ModerateDMSO is highly hygroscopic. Water uptake >1% can cause the compound to precipitate or degrade.
Oxidation Risk Moderate (Phenolic moiety)Susceptible to oxidation (quinoid formation) upon prolonged exposure to light and air.

Protocol: Preparation of 10 mM DMSO Stock Solution

Objective: Prepare 1 mL of a 10 mM stock solution. Target Concentration: 10 mM (10 mmol/L) Required Mass Calculation:




Materials Required[1][5][6][7][8][9][10][11][12]
  • Compound: 2-Morpholin-4-yl-1,3-benzothiazol-6-ol (Solid powder).

  • Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide), ACS Spectrophotometric grade or Cell Culture grade (≥99.9%).

  • Container: Amber glass vial (preferred) or polypropylene microcentrifuge tube.

  • Environment: Fume hood; low humidity.

Step-by-Step Methodology
Step 1: Weighing (The "Difference" Method)
  • Rationale: Static electricity can cause small amounts of this powder to cling to spatulas. Weighing by difference ensures accuracy.

  • Place an empty, clean amber vial on the analytical balance and Tare (Zero).

  • Add approximately 2.4 mg of the compound. Record the exact mass (e.g.,

    
    ).
    
  • Calculate the required DMSO volume to achieve exactly 10 mM:

    
    
    Example: If 
    
    
    
    , then
    
    
    (or
    
    
    ).
Step 2: Solvation
  • Add the calculated volume of sterile DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Visual Inspection: Hold the vial up to a light source. The solution should be completely clear and free of particulates.

    • Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C as benzothiazoles can degrade or sublime.

Step 3: Aliquoting & Storage
  • Rationale: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles introduce moisture (condensation), which causes precipitation of the lipophilic benzothiazole.

  • Divide the stock into single-use aliquots (e.g., 50

    
    L) in sterile amber microtubes.
    
  • Seal with Parafilm to prevent evaporation and moisture entry.

  • Store at -20°C or -80°C.

  • Shelf Life: 6 months at -20°C; 1 year at -80°C.

Workflow Visualization (DOT Diagram)

StockPreparation Start Solid Compound (2-Morpholin-4-yl-1,3-benzothiazol-6-ol) Weigh Weigh Mass (m) Record Exact Amount Start->Weigh Calc Calculate DMSO Volume V = (m / MW) * 10^5 Weigh->Calc Dissolve Add DMSO & Vortex (30 sec) Calc->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Sonicate Sonicate (5 min, RT) Check->Sonicate No Aliquot Aliquot into Amber Tubes (Single Use) Check->Aliquot Yes Sonicate->Check Store Store at -20°C (Desiccated) Aliquot->Store

Caption: Logical workflow for the preparation of high-integrity benzothiazole stock solutions, incorporating quality control checkpoints.

Application Notes for Biological Assays

Dilution into Aqueous Buffers

When introducing the DMSO stock into aqueous media (e.g., PBS or cell culture medium), the hydrophobic nature of the benzothiazole core poses a precipitation risk.

  • The "Jet" Method: Do not add the stock dropwise. Instead, submerge the pipette tip into the rapidly stirring aqueous buffer and expel the DMSO stock quickly. This prevents local high concentrations that trigger precipitation.

  • DMSO Limit: Maintain final DMSO concentration

    
     (v/v) to avoid solvent toxicity and artifactual fluorescence quenching.
    
  • Control: Always run a "Vehicle Control" containing the same % DMSO without the compound.

Fluorescence Considerations

If using this compound as a probe (e.g., for amyloid aggregates):

  • Stokes Shift: Benzothiazole derivatives typically exhibit a large Stokes shift.[1] Check excitation/emission maxima in your specific buffer, as the 6-OH group makes the spectra pH-dependent.

  • Quenching: Avoid buffers with high concentrations of heavy metal ions unless testing for chelation, as the N-S heteroatoms can coordinate metals and quench fluorescence.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Pink/Brown Tint Oxidation of the 6-OH groupDiscard stock. Prepare fresh under inert gas (Nitrogen/Argon) if possible.
Precipitate upon Thawing DMSO absorbed moistureCentrifuge (13,000 rpm, 5 min). If pellet is visible, re-dissolve by warming to 37°C. If insoluble, discard.
Turbidity in Assay Buffer Compound crashed outReduce final concentration or increase dilution speed (Jet Method). Use a carrier like Pluronic F-127 if compatible.

References

  • PubChem Compound Summary. "2-(4-Morpholinyl)benzothiazole" (Structural Analog Reference). National Center for Biotechnology Information. Accessed 2025.[2][3][1][4][5][6] Link

  • CymitQuimica. "2-(4-Morpholinodithio)benzothiazole Properties." (Solubility and Handling Data). CymitQuimica Catalog. Accessed 2025.[2][3][1][4][5][6] Link

  • BenchChem. "Protocol for Dissolving Compounds in DMSO for Biological Assays." BenchChem Application Notes. Accessed 2025.[2][3][1][4][5][6] Link

  • Ono, M. et al. "Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates."[7] PubMed / NIH. Accessed 2025.[2][3][1][4][5][6] Link

  • Cytiva. "Buffer and sample preparation for direct binding assay in 2% DMSO." Cytiva Life Sciences. Accessed 2025.[2][3][1][4][5][6] Link

Sources

Application Note: Rational Design and Synthesis of Benzothiazole-Based Hsp90 C-Terminal Inhibitors

[1][2][3][4]

Strategic Overview

The Clinical Need: Targeting the C-Terminus

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability of oncogenic "client" proteins (e.g., HER2, Akt, Raf-1). While N-terminal domain (NTD) inhibitors (e.g., geldanamycin derivatives) have entered clinical trials, they trigger a pro-survival Heat Shock Response (HSR), characterized by the upregulation of Hsp70 and Hsp27, which limits efficacy and increases toxicity.

C-terminal domain (CTD) inhibitors represent a superior therapeutic strategy. By targeting the dimerization interface or the allosteric nucleotide-binding pocket of the CTD, these molecules induce client protein degradation without inducing the HSR.

The Benzothiazole Scaffold

While Novobiocin is the prototypical Hsp90 CTD inhibitor, its coumarin core has liabilities. The benzothiazole moiety has emerged as a privileged scaffold for Hsp90 CTD inhibition due to its ability to mimic the biaryl side-chains of optimized novobiocin analogues and its structural similarity to DNA Gyrase B inhibitors (which share homology with the Hsp90 GHKL ATPase domain).

Key Advantages:

  • π-Stacking: The benzothiazole core engages in critical π-π interactions within the hydrophobic clamp of the CTD.

  • Synthetic Modularity: The 2-position allows for facile introduction of diverse aryl groups to probe the hydrophobic pocket, while the 6-position allows for solubilizing groups.

Chemical Synthesis Protocols

Mechanism of Synthesis

The most robust route for generating libraries of 2-substituted benzothiazoles is the oxidative condensation of 2-aminothiophenols with substituted benzaldehydes . This method is preferred over the acid chloride route for library generation as it tolerates a wider range of functional groups and avoids harsh dehydrating conditions.

Diagram 1: Synthetic Pathway (DOT Visualization)

BenzothiazoleSynthesisPrecursor12-Aminothiophenol(Nucleophile)IntermediateSchiff Base / Imine(Transient Species)Precursor1->IntermediateCondensation(-H2O)Precursor2Aryl Aldehyde(Electrophile)Precursor2->IntermediateCyclizationIntramolecularCyclizationIntermediate->CyclizationS-attackOxidationOxidativeDehydrogenationCyclization->OxidationBenzolineIntermediateProduct2-Arylbenzothiazole(Hsp90 CTD Inhibitor)Oxidation->ProductAromatization

Caption: General synthetic workflow for 2-arylbenzothiazoles via oxidative condensation. This route allows for rapid SAR exploration at the 2-position.

Protocol A: Oxidative Condensation (Library Scale)

Objective: Synthesis of 2-(4-methoxyphenyl)benzothiazole (Model Compound).

Reagents:

  • 2-Aminothiophenol (1.0 equiv)

  • 4-Methoxybenzaldehyde (1.0 equiv)

  • Sodium metabisulfite (Na₂S₂O₅) (1.5 equiv) or DMSO (solvent/oxidant)

  • Solvent: DMSO or DMF[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (1.0 mmol) in DMSO (3 mL).

  • Addition: Add 2-aminothiophenol (1.0 mmol) slowly to the solution. The mixture may warm slightly due to exothermicity.

  • Oxidant Addition: Option A (Green): Heat the mixture in DMSO at 120°C (DMSO acts as the oxidant). Option B (Mild): Add Na₂S₂O₅ (1.5 mmol) and heat at 80°C.

  • Reaction Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The formation of the imine intermediate is rapid; cyclization/oxidation typically requires 2–4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water (20 mL). The product typically precipitates as a solid.

    • Filter the precipitate and wash copiously with cold water to remove DMSO/salts.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzothiazole aromatic signals.

    • MS (ESI+): Confirm [M+H]+ peak.

Biological Validation Protocols

Mechanism of Action

Unlike ATP-competitive N-terminal inhibitors, CTD inhibitors bind to an allosteric pocket that opens only after ATP binds the N-terminus.[2] Binding prevents the C-terminal dimerization required for the "clamping" of the client protein, leading to ubiquitination and proteasomal degradation.

Diagram 2: Hsp90 CTD Inhibition Mechanism (DOT Visualization)

CTD_MechanismHsp90_OpenHsp90 Open State(Monomers)ComplexInhibitor-CTD Complex(Dimerization Blocked)Hsp90_Open->ComplexInhibitor bindsC-terminusInhibitorBenzothiazoleInhibitorInhibitor->ComplexClientClient Protein(e.g., HER2, Akt)Complex->ClientFails to foldNo_HSRNO Heat Shock Response(HSF1 remains inactive)Complex->No_HSRDistinct fromN-term inhibitionUbiquitinE3 Ligase Recruitment(CHIP)Client->UbiquitinDestabilizationDegradationProteasomalDegradationUbiquitin->Degradation

Caption: Mechanism of Action. Benzothiazole inhibitors bind the CTD, blocking dimerization and causing client degradation without HSF1 activation.

Protocol B: Western Blot Analysis (The "Gold Standard")

Objective: Confirm Hsp90 inhibition via client degradation without Hsp70 induction.

Cell Line: MCF-7 or SKBr3 (Breast Cancer) – highly dependent on Hsp90 clients (HER2, Akt).

Experimental Design:

Group Treatment Expected Outcome (HER2/Akt) Expected Outcome (Hsp70)
Control DMSO (Vehicle) Stable Low/Basal
Positive Control Geldanamycin (0.5 µM) Degradation High Induction (HSR)

| Test Compound | Benzothiazole (1–10 µM) | Degradation | No Induction (Basal) |

Step-by-Step Methodology:

  • Seeding: Seed MCF-7 cells (2 x 10⁵ cells/well) in 6-well plates. Allow attachment for 24h.

  • Dosing: Treat cells with increasing concentrations of the benzothiazole derivative (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM) for 24 hours.

  • Lysis: Wash cells with cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Quantification: Normalize protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg protein per lane on SDS-PAGE. Transfer to PVDF membrane.

  • Immunoblotting:

    • Primary Antibodies: Anti-HER2 (or Anti-Akt), Anti-Hsp90, Anti-Hsp70 (Critical marker for HSR), Anti-Actin (Loading control).

    • Incubation: Overnight at 4°C.

  • Analysis:

    • Success Criteria: A dose-dependent decrease in HER2/Akt bands without a corresponding increase in the Hsp70 band confirms a CTD mechanism. If Hsp70 increases, the compound may be hitting the N-terminus or inducing general proteotoxic stress.

References

  • Kus, C., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceutics, 13(8), 1283.

  • Burlison, J. A., & Blagg, B. S. (2006). Synthesis and evaluation of coumarin gene-specific oxidants as Hsp90 inhibitors. Organic Letters, 8(21), 4855-4858. (Foundational work on Novobiocin/CTD inhibition).

  • Hadden, M. K., et al. (2006). Novobiocin analogues as Hsp90 C-terminal inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1173-1182.

  • Gaikwad, N. D. (2018). An efficient green protocol for the synthesis of 2-substituted benzothiazole under solvent and catalyst free condition.[4] International Journal of Chemical and Physical Sciences, 7.

    • [Link] (General reference for benzothiazole synthesis methodology).

  • Zhao, H., & Blagg, B. S. (2013). Hsp90 C-terminal inhibitors: a new frontier in cancer therapy. Future Medicinal Chemistry, 5(11), 1221-1224.

Application Note: In Vitro Cytotoxicity & Mechanistic Profiling of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol Derivatives

[1][2]

Executive Summary & Scientific Context

The 2-morpholin-4-yl-1,3-benzothiazol-6-ol scaffold represents a privileged pharmacophore in medicinal chemistry, primarily recognized for its potential as a PI3K/mTOR dual inhibitor .[1] The morpholine ring at the C2 position mimics the ATP-binding pocket interactions found in potent kinase inhibitors (e.g., GDC-0941), while the benzothiazole core provides structural rigidity and DNA intercalation potential. The hydroxyl group at C6 offers a critical site for metabolic stability modification or prodrug derivatization.[1]

This Application Note provides a rigorous, standardized workflow for evaluating the cytotoxic efficacy and mechanism of action (MoA) of these derivatives. Unlike generic toxicity screens, this guide emphasizes the specific solubility challenges of benzothiazoles and validates their activity against the PI3K/Akt/mTOR signaling axis.

Key Biological Mechanisms[2]
  • Primary Target: Class I PI3K isoforms (specifically PI3K

    
    ) and mTOR.[1]
    
  • Secondary Mechanism: Mitochondrial depolarization leading to intrinsic apoptosis.[1]

  • Therapeutic Focus: Solid tumors (Breast MCF-7, Lung A549, Prostate PC-3).[1]

Experimental Workflow

The following flowchart outlines the logical progression from compound preparation to mechanistic validation.

GPrepCompound Reconstitution(DMSO < 0.5%)ScreenPrimary Screen(CCK-8 / MTT Assay)Prep->Screen Serial DilutionHitSelHit Selection(IC50 < 10 µM)Screen->HitSel Data AnalysisFlowApoptosis Profiling(Annexin V / PI)HitSel->Flow Confirmed HitsMechMechanistic Validation(JC-1 Mitochondrial Assay)Flow->Mech Pathway Confirmation

Figure 1: Integrated workflow for profiling benzothiazole derivatives. The process moves from solubility management to high-throughput screening, followed by orthogonal mechanistic assays.[1]

Critical Reagents & Compound Handling

Benzothiazole derivatives are characteristically hydrophobic.[1] Improper handling leads to micro-precipitation in aqueous media, causing false-negative cytotoxicity data.[1]

Solubilization Protocol
  • Stock Preparation: Dissolve the solid 2-morpholin-4-yl-1,3-benzothiazol-6-ol derivative in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 1 minute.

    • Note: If the 6-OH group causes aggregation, mild sonication (30 sec, water bath) is permissible.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute the stock into serum-free culture media immediately prior to use.

    • Critical Constraint: The final DMSO concentration in the cell well must not exceed 0.5% (v/v) . Higher concentrations induce non-specific toxicity that masks the compound's specific PI3K inhibition.[1]

Protocol 1: High-Throughput Viability Screening (CCK-8)

Rationale: We utilize Cell Counting Kit-8 (CCK-8) over traditional MTT.[1] Benzothiazoles can occasionally reduce MTT tetrazolium non-enzymatically or interfere with formazan crystal solubilization.[1] CCK-8 (WST-8) produces a water-soluble formazan, eliminating solubilization steps and reducing error.[1]

Materials
  • Cell Lines: MCF-7 (Breast) or A549 (Lung).[1]

  • Reagent: CCK-8 Solution (Dojindo or equivalent).

  • Control: Pictilisib (GDC-0941) as a positive PI3K inhibitor control.[1]

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well clear-bottom plates.

    • Adherent cells:[1] 5,000 cells/well in 100 µL media.[1]

    • Incubation: Allow attachment for 24 hours at 37°C, 5% CO

      
      .
      
  • Treatment:

    • Prepare a 7-point serial dilution of the benzothiazole derivative (e.g., 100 µM down to 0.1 µM).[1]

    • Aspirate old media and add 100 µL of compound-containing media.

    • Blank Control: Media + CCK-8 (no cells).[1]

    • Vehicle Control: Media + 0.5% DMSO (cells present).[1]

  • Incubation: Incubate for 48 to 72 hours . PI3K inhibitors often require 72h to show phenotypic effects on proliferation.[1]

  • Readout:

    • Add 10 µL of CCK-8 reagent per well.[1]

    • Incubate for 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm .

Data Analysis

Calculate % Cell Viability using the formula:

1
  • Success Criterion: The Z-factor of the assay should be > 0.5.[1]

Protocol 2: Flow Cytometric Analysis of Apoptosis

Rationale: To distinguish whether the benzothiazole derivative induces cytostasis (cell cycle arrest, common in moderate PI3K inhibition) or cytotoxicity (apoptosis).[1]

Materials
  • Stain: Annexin V-FITC and Propidium Iodide (PI).[1]

  • Buffer: 1X Annexin Binding Buffer (Must contain Ca

    
     for Annexin V binding).
    
Step-by-Step Methodology
  • Treatment: Treat cells (6-well plate,

    
     cells/well) with the IC
    
    
    concentration determined in Protocol 1 for 24 hours.
  • Harvesting:

    • Collect media (contains detached dead cells).[1]

    • Trypsinize adherent cells (gentle, <2 mins) and combine with collected media.

    • Centrifuge at 300 x g for 5 mins.

  • Staining:

    • Resuspend pellet in 100 µL Binding Buffer.[1]

    • Add 5 µL Annexin V-FITC and 5 µL PI.[1]

    • Incubate 15 mins at RT in the dark.

  • Analysis: Dilute with 400 µL Binding Buffer and analyze via Flow Cytometry (FL1 for FITC, FL2/3 for PI).

Interpretation:

  • Q1 (Annexin-/PI+): Necrosis (likely toxicity artifact).[1]

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q3 (Annexin-/PI-): Viable.

  • Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of clean PI3K pathway engagement).[1]

Protocol 3: Mechanistic Validation (Mitochondrial Potential)

Rationale: Benzothiazoles are known to induce apoptosis via the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential (

Method: JC-1 Staining[1][2]
  • Principle: JC-1 forms red aggregates in healthy mitochondria (high potential) and green monomers in depolarized mitochondria (low potential).[1]

  • Dosing: Treat cells with IC

    
     concentration for 12–24 hours.
    
  • Staining: Add JC-1 probe (final 2 µM) for 30 mins at 37°C.

  • Visualization:

    • Healthy: High Red/Green fluorescence ratio.[1]

    • Apoptotic: Low Red/Green ratio (Shift to green fluorescence).[1]

  • Quantification: Measure fluorescence plate reader (Ex/Em 488/529 nm for monomers; Ex/Em 488/590 nm for aggregates).

Pathway Logic & Mechanism

The following diagram illustrates the specific signaling node targeted by 2-morpholin-4-yl-1,3-benzothiazol-6-ol derivatives.

PI3K_PathwayRTKGrowth Factor Receptor(RTK)PI3KPI3K (Class I)RTK->PI3K ActivationPIP3PIP3 AccumulationPI3K->PIP3 PhosphorylationApoptosisApoptosis(Cell Death)PI3K->Apoptosis Inhibition blocksSurvival SignalAktAkt (Protein Kinase B)PIP3->Akt RecruitmentmTORmTORC1Akt->mTOR ActivationSurvivalCell Survival &ProliferationmTOR->Survival TranslationCompoundBenzothiazoleDerivativeCompound->PI3K InhibitionCompound->mTOR Dual Inhibition?

Figure 2: The PI3K/Akt/mTOR signaling cascade.[1] The morpholine-benzothiazole scaffold competitively inhibits the ATP binding site of PI3K, preventing PIP3 generation and downstream Akt survival signaling.

Expected Results & Troubleshooting

AssayExpected Outcome (Potent Compound)Common Failure ModeSolution
CCK-8 IC

< 10 µM
High background absorbanceReduce incubation time; ensure cell washing if media contains phenol red.[1]
Annexin V >20% increase in Q4 (Early Apop)All cells PI positive (Necrosis)Reduce compound concentration; check DMSO toxicity.[1]
JC-1 Shift from Red to Green fluorescenceNo fluorescenceJC-1 is light sensitive; keep in dark.[1] Ensure cells are not over-confluent.[1]

References

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Deriv

    
     Inhibitors. 
    Source: National Institutes of Health (PMC).[1]
    Context: Establishes the morpholine-benzothiazole pharmacophore as a PI3K inhibitor.[1]
    
    
  • Benzothiazole derivatives as anticancer agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[1] Context: Comprehensive review of benzothiazole cytotoxicity profiles and cell line sensitivity.[1][2][3][4]

  • 2-(4-Morpholinyl)benzothiazole Chemical Properties. Source: PubChem / NIST.[1] Context: Physical properties, solubility data, and safety handling for the core scaffold. [1]

Troubleshooting & Optimization

Improving aqueous solubility of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-Morpholin-4-yl-1,3-benzothiazol-6-ol (CAS: 4225-26-7).[1][2] It addresses the specific physicochemical challenges imposed by its amphoteric benzothiazole-morpholine scaffold.

Status: Operational | Tier: Level 3 (Senior Application Support)[1][2]

Compound Profile & Solubility Physics

Before attempting formulation, you must understand why this compound precipitates. It is not merely "hydrophobic"; it is a pH-dependent ampholyte .[1][2]

PropertyValue (Approx.)Technical Implication
Molecular Weight 220.29 g/mol Small molecule, suitable for high-concentration stocks.[1][2]
LogP (Octanol/Water) ~1.0 – 2.3Moderately lipophilic.[2] Permeability is good, but aqueous solubility is kinetically limited by crystal packing.
pKa 1 (Basic) ~8.3 (Morpholine N)Below pH 8.3, the morpholine ring protonates, increasing solubility.
pKa 2 (Acidic) ~9.5 (Phenolic -OH)Above pH 9.5, the hydroxyl group deprotonates, increasing solubility.
Isoelectric Region pH 8.0 – 9.0 DANGER ZONE. The molecule is neutral here.[2] Solubility is at its absolute minimum.

Troubleshooting Guides (Symptom-Based)

Issue A: "My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4)."

Diagnosis: You are diluting into the compound's "Isoelectric Danger Zone."[2] At pH 7.4, the morpholine is only partially protonated, and the phenol is protonated (neutral). The compound aggregates due to pi-pi stacking of the planar benzothiazole rings.[1][2]

Solution Protocol: The "Shift and Solvate" Method

  • Shift the pH: Do not use standard PBS pH 7.4 if possible.

    • Option A (Acidic Shift): Use Acetate Buffer (pH 5.[2]0) or PBS adjusted to pH 6.[2]0. The protonated morpholine will drive solubility.[2]

    • Option B (Basic Shift): Use Tris-Glycine (pH 10.0), only if your assay tolerates it.[1][2]

  • Cosolvent Spiking:

    • Dissolve compound in 100% DMSO (Stock: 10–50 mM).[2]

    • Add Tween-80 or PEG-400 to the aqueous buffer before adding the drug.[1][2]

    • Recommended Ratio: Final assay condition should contain 0.5% DMSO + 0.1% Tween-80.[1][2]

Issue B: "The solution turns yellow/brown after 4 hours at pH 10."

Diagnosis: Oxidative degradation.[2][3] The 6-hydroxy group (phenol) is susceptible to oxidation to quinone-like species, especially in basic conditions (pH > 9) and under light exposure.[1][2]

Solution Protocol: Stabilization

  • Degas Buffers: Use Argon/Nitrogen-purged buffers to remove dissolved oxygen.[1][2]

  • Add Antioxidants: Supplement the buffer with 0.1% Sodium Metabisulfite or Ascorbic Acid (if compatible with your assay).[2]

  • Dark Incubation: Wrap all vials in aluminum foil. Benzothiazoles are photosensitive.[2]

Issue C: "I need a high concentration (10 mM) for animal injection, but it won't dissolve."

Diagnosis: Simple aqueous buffers cannot support 10 mM.[2] You require a formulation vehicle.[2][4]

Solution Protocol: The "Golden Triangle" Formulation Prepare the vehicle in this exact order to prevent "crashing out":

  • 10% DMSO: Dissolve pure powder here first. Ensure complete clarity.

  • 40% PEG-400: Add slowly to the DMSO solution. Vortex.

  • 50% Water (or Saline): Add last, dropwise, while vortexing.

    • Result: A stable, clear solution suitable for IP/IV administration.

Solubility Screening Workflow

Use this logic gate to determine the optimal solvent system for your specific application.[2]

SolubilityWorkflow Start Start: Define Application CheckpH Can assay tolerate pH < 6.0? Start->CheckpH AcidSol Use Acetate/Citrate Buffer (Protonates Morpholine) CheckpH->AcidSol Yes CheckDMSO Can assay tolerate DMSO > 1%? CheckpH->CheckDMSO No (Must be pH 7.4) Cosolvent Use 5% DMSO + 10% PEG-400 CheckDMSO->Cosolvent Yes Complexation REQUIRED: Cyclodextrin Complexation (HP-beta-CD) CheckDMSO->Complexation No (Sensitive Cells)

Caption: Decision tree for selecting the optimal solubilization strategy based on assay tolerance.

Advanced Protocol: Cyclodextrin Complexation

If cosolvents are toxic to your cells, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2] The benzothiazole core fits into the hydrophobic cavity, shielding it from water while the outer shell remains soluble.

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1][2] Filter sterilize (0.22 µm).

  • Compound Addition: Add the solid 2-Morpholin-4-yl-1,3-benzothiazol-6-ol to the vehicle.

  • Equilibration:

    • Method A (Fast): Sonicate for 30 minutes at 37°C.

    • Method B (Gentle): Shake at 200 rpm overnight at room temperature.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove undissolved particles. Use the supernatant.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO for the stock solution? A: Yes, but with caution. Ethanol evaporates faster, changing the concentration of your stock over time. DMSO is preferred for long-term storage (-20°C).[1][2] If using ethanol, seal vials with Parafilm immediately.

Q: Why does the literature show different melting points for this compound? A: This often indicates polymorphism.[2] Different crystal forms have different solubilities. If you observe inconsistent solubility between batches, check the crystallinity (XRD) or simply switch to the DMSO stock method (Section 2, Issue C) which eliminates crystal lattice energy constraints.

Q: Is the morpholine group stable? A: Morpholines are generally stable, but they can degrade to ring-opened products under strong oxidative stress.[2] Always store the solid powder at -20°C, desiccated, and away from light.

References

  • PubChem. 2-(4-Morpholinyl)benzothiazole (Compound Summary). National Library of Medicine.[2] Available at: [Link][1]

  • Savjani, K.T., et al. "Drug Solubility: Importance and Enhancement Techniques."[5] ISRN Pharmaceutics, 2012.[5] (Foundational review on cosolvency and pH adjustment). Available at: [Link]

  • Loftsson, T., et al. "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery, 2005. (Protocol basis for HP-β-CD complexation).[1][2][4]

Sources

Technical Support Center: Synthesis of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity for 2-morpholin-4-yl-1,3-benzothiazol-6-ol Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

The synthesis of 2-morpholin-4-yl-1,3-benzothiazol-6-ol (also known as 2-morpholino-6-hydroxybenzothiazole) presents a classic challenge in heterocyclic chemistry: balancing nucleophilic aromatic substitution (


) reactivity with the electronic effects of a phenolic substituent.

While direct displacement on the 6-hydroxy substrate is possible, it is often plagued by low yields due to the deactivating nature of the phenoxide anion generated under basic conditions. This guide prioritizes a Protection-Deprotection Strategy (The Methoxy Route) as the industry-standard protocol for maximizing yield, while also providing optimized parameters for the Direct Route for researchers limited by starting material availability.

Module 1: Synthetic Pathway Selection

Q: Which route should I choose for >1g scale synthesis?

Recommendation: Route A (The Methoxy Route) is strongly recommended for scalability and purity.[1]

  • Route A (Optimized):

    
     on 2-chloro-6-methoxybenzothiazole followed by O-demethylation.[1]
    
    • Pros: High reaction rates, easy workup (precipitation), cleaner impurity profile.[1]

    • Cons: Two steps (though often faster overall due to easier purification).[1]

  • Route B (Direct):

    
     on 2-chloro-1,3-benzothiazol-6-ol.[1]
    
    • Pros: Single step.

    • Cons: The base required for the reaction deprotonates the phenol (

      
      ). The resulting phenoxide is strongly electron-donating, deactivating the C-2 position toward nucleophilic attack. This requires harsh conditions (high T), leading to tarry side products.
      
Visual Workflow & Decision Tree

Synthesis_Pathways Start Start: Select Precursor Cl_OMe 2-Chloro-6-methoxy- benzothiazole Start->Cl_OMe Preferred Cl_OH 2-Chloro-6-hydroxy- benzothiazole Start->Cl_OH Alternative SNAr_OMe Step 1: S_NAr Reaction (Morpholine, Heat) Cl_OMe->SNAr_OMe Fast, High Yield SNAr_OH Step 1: S_NAr Reaction (High Temp, DMSO) Cl_OH->SNAr_OH Slow, Deactivated Ring Inter_OMe Intermediate: 2-Morpholino-6-methoxy SNAr_OMe->Inter_OMe Product Target: 2-Morpholino-6-hydroxy- benzothiazole SNAr_OH->Product Low Yield Risk Demethyl Step 2: Demethylation (BBr3 or HBr) Inter_OMe->Demethyl Demethyl->Product

Figure 1: Comparison of the Optimized Methoxy Route vs. the Direct Hydroxy Route.[1]

Module 2: Reaction Optimization (The Methoxy Route)

Step 1: Nucleophilic Substitution ( )

Reaction: 2-Chloro-6-methoxybenzothiazole + Morpholine


 2-Morpholino-6-methoxybenzothiazole[1]

Q: My reaction is stalling at 60-70% conversion. How do I push it to completion?

  • The Cause: The leaving group (chloride) is on a heterocycle, but the reaction is reversible or inhibited by HCl generation if not scavenged properly.[1]

  • The Fix:

    • Stoichiometry: Use Morpholine as the solvent (or at least 3-5 equivalents).[1] It acts as both the nucleophile and the base to scavenge HCl.

    • Temperature: Increase to 100-110°C . Refluxing in ethanol (

      
      ) is often insufficient for sterically hindered or deactivated systems.[1] Switch to DMF  or Dioxane  if not running neat.
      
    • Add an Inorganic Base: If running in a solvent (DMF), add 1.5 eq of

      
       or 
      
      
      
      .[1] Cesium carbonate often improves yields in
      
      
      due to the "cesium effect" (higher solubility/basicity).[1]

Protocol 1.1: Optimized


 Conditions 
Parameter Recommendation Rationale
Solvent Neat Morpholine or DMF Neat maximizes rate; DMF allows easier temp control.

| Reagents | Substrate (1.0 eq), Morpholine (3.0 eq),


 (1.5 eq) | Base neutralizes HCl; excess morpholine drives kinetics.[1] |
| Temp/Time  | 100°C for 4-6 hours | Sufficient energy to overcome activation barrier. |
| Workup  | Pour into ice water. Filter solid. | Product is lipophilic; salts/morpholine stay in water. |
Step 2: Demethylation

Reaction: 2-Morpholino-6-methoxybenzothiazole


 Target Phenol

Q: I am seeing decomposition during demethylation. What is happening?

  • The Cause: The morpholine ring contains a basic nitrogen and an ether oxygen. Harsh acidic conditions (like refluxing 48% HBr) can cleave the morpholine ring or cause oxidation.

  • The Fix: Use Boron Tribromide (

    
    )  in Dichloromethane (DCM).[1][2] It is selective for aryl methyl ethers and generally spares the morpholine ring under controlled conditions.
    

Protocol 1.2: Gentle Demethylation

  • Dissolve intermediate in anhydrous DCM at 0°C .

  • Add

    
     (1M in DCM, 3.0 equivalents) dropwise.[1][2] Note: The amine will complex with the first equivalent of Lewis acid.
    
  • Warm to Room Temperature (RT) and stir for 2-4 hours.

  • Quench Carefully: Cool to 0°C and add Methanol (exothermic!).

  • Neutralization: Adjust pH to ~7-8 with saturated

    
    . The product is an aminophenol; it may be amphoteric.
    

Module 3: Troubleshooting the Direct Route

Context: You must use 2-chloro-6-hydroxybenzothiazole.

Q: Why is my yield <30% with unreacted starting material?

Analysis: As mentioned, the base (necessary for the amine to react) deprotonates the phenol (


).[1] The negative charge donates electron density into the benzothiazole ring, making the C-2 carbon less electrophilic .

Optimization Strategy:

  • Solvent Switch: Use DMSO or NMP . These polar aprotic solvents solvate cations well, leaving the morpholine "naked" and more nucleophilic.

  • High Temperature: You must heat to 120-140°C .

  • Microwave Irradiation: This is highly effective for difficult

    
     reactions.
    
    • Settings: 140°C, 15-30 mins, High Absorption.

Q: How do I purify the product from the tarry reaction mixture?

The product (2-morpholino-6-hydroxybenzothiazole) is zwitterionic-like.

  • Acidic Workup: It dissolves in dilute HCl (protonates morpholine N).[1]

  • Basic Workup: It dissolves in NaOH (deprotonates phenol OH).[1]

  • The Sweet Spot (Isoelectric Point): The product is least soluble at pH 6-7 .

    • Procedure: Dilute reaction with water. If pH is high, add acetic acid dropwise until pH ~6.[1]5. The solid should precipitate. Recrystallize from Ethanol/Water.[3]

Module 4: Analytical Verification

Q: How do I confirm I didn't form the S-isomer? If you attempted a cyclization route (e.g., from 2-mercaptobenzothiazole), you might form the disulfide or the sulfenamide (S-N bond) instead of the C-N bond.[1]

Diagnostic Signals (1H NMR in DMSO-d6):

  • Target (C-N bond): The morpholine

    
     protons usually appear as two distinct multiplets around 3.5 - 3.8 ppm .[1] The aromatic region will show a characteristic splitting pattern for the 6-substituted benzothiazole (d, d, dd).[1]
    
  • Impurity (S-N bond): Chemical shifts for morpholine protons adjacent to sulfur are typically shifted upfield compared to those adjacent to the aromatic ring nitrogen.[1]

  • Mass Spec: The molecular weight is the same, but fragmentation patterns differ. The C-N bond is robust; the S-N bond cleaves easily.

References

  • Synthesis of Benzothiazole Derivatives via Nucleophilic Substitution

    • Title: Design, Synthesis and Biological Evaluation of Novel Benzothiazole Deriv
    • Source:PubMed Central (PMC).[1]

    • Relevance: Describes the of 2-chlorobenzothiazole derivatives with morpholine using in dioxane
  • Demethylation Protocols

    • Title: Demethylation of Methyl Ethers - Boron Tribromide (

      
      ).[1][2]
      
    • Source:Common Organic Chemistry.
    • Relevance: Standard operating procedures for using to deprotect aryl methyl ethers in the presence of nitrogen heterocycles.
  • Morpholine Reactivity in

    
    : 
    
    • Title: Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl)
    • Source:Journal of Chemical and Pharmaceutical Research.[3]

    • Relevance: Illustrates the nucleophilic behavior of morpholine and workup procedures for morpholine-substituted heterocycles.
  • General Benzothiazole Synthesis

    • Title: Recent advances in the synthesis of 2-substituted benzothiazoles: a review.
    • Source:RSC Advances.
    • Relevance: Provides broad context on the stability and reactivity of the benzothiazole core.

Sources

pH-dependent solubility profile of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers working with 2-Morpholin-4-yl-1,3-benzothiazol-6-ol . It addresses the physicochemical behavior of this amphoteric scaffold, specifically focusing on its solubility profile, which is critical for assay development and formulation.

Subject: Troubleshooting Solubility & pH-Dependent Behavior Reference ID: MBT-6OL-SOL-01

Executive Summary: The "Wide U-Shape" Profile

If you are observing precipitation in standard biological buffers (pH 7.0–7.4), this is expected behavior.

2-Morpholin-4-yl-1,3-benzothiazol-6-ol exhibits a wide U-shaped solubility profile . It is an amphoteric molecule with two ionization centers that create a broad region of neutrality (and thus low solubility) across the physiological pH range.

  • pH < 3.0: High Solubility (Cationic species)

  • pH 4.0 – 9.0: Minimum Solubility (Neutral species dominates)

  • pH > 10.5: High Solubility (Anionic species)

Part 1: Physicochemical Mechanism

To troubleshoot effectively, you must understand the competing ionization centers on the molecule.

The Functional Groups

The molecule consists of a lipophilic benzothiazole core with two ionizable substituents:

  • Basic Center (Morpholine Nitrogen): The nitrogen atom at position 4 of the morpholine ring. While free morpholine has a pKa ~8.3, its attachment to the electron-withdrawing benzothiazole ring significantly lowers its basicity (predicted pKa ~3.0–4.5).

  • Acidic Center (Phenolic -OH): The hydroxyl group at position 6. This is a weak acid with a pKa typically in the range of 9.5–10.5.

The Ionization States

The interaction of these groups creates three distinct species depending on the solvent pH:

pH RegionDominant SpeciesChargeSolubility Status
Acidic (pH < 3) Protonated Morpholine (

)
Positive (+)Soluble
Neutral (pH 4–9) Neutral Morpholine (

) + Neutral Phenol (

)
Neutral (0)Insoluble (Precipitate Risk)
Basic (pH > 10) Deprotonated Phenol (

)
Negative (-)Soluble
Visualizing the Equilibrium

The following diagram illustrates the structural transitions that dictate solubility.

IonizationPathway Cation CATIONIC SPECIES (pH < 3.0) Protonated Morpholine N High Solubility Neutral NEUTRAL SPECIES (pH 4.0 - 9.0) Uncharged Core LOW SOLUBILITY / PRECIPITATION Cation->Neutral Deprotonation of Morpholine (pKa ~ 3.5-4.5) Neutral->Cation Anion ANIONIC SPECIES (pH > 10.5) Deprotonated Phenol High Solubility Neutral->Anion Deprotonation of Phenol (pKa ~ 9.5-10.0) Anion->Neutral

Caption: pH-dependent ionization pathway showing the critical window of insolubility (Red) relevant to biological assays.

Part 2: Troubleshooting & FAQs

Q1: My compound crashed out when I diluted my DMSO stock into PBS (pH 7.4). Why?

Diagnosis: You hit the "solubility trough." At pH 7.4, the morpholine nitrogen is likely deprotonated (neutral) because its pKa is suppressed by the benzothiazole ring, and the phenol is not yet deprotonated (neutral). You are essentially trying to dissolve a flat, lipophilic rock in water.

Solution:

  • Cosolvents: You must maintain a percentage of organic solvent. We recommend keeping DMSO concentration at 0.5% – 1.0% if your assay tolerates it.

  • Cyclodextrins: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in your buffer. It encapsulates the lipophilic core, preventing aggregation at neutral pH.
  • Shift pH (If possible): If your assay allows, shifting to pH 5.0 (acetate buffer) may slightly improve solubility, though likely not enough for high concentrations.

Q2: How do I experimentally determine the exact pKa values for this specific batch?

Protocol: Potentiometric Titration or Spectrophotometric Titration. Since the compound has UV-active chromophores (benzothiazole), spectrophotometric titration is more sensitive for low-solubility compounds.

Step-by-Step Protocol:

  • Preparation: Dissolve the compound in a mixed solvent system (e.g., 50% Methanol / 50% Water) to ensure initial solubility. Note: You will measure "apparent pKa" (

    
    ) and must correct for the solvent dielectric constant.
    
  • Acid Titration: Start at pH 2. Measure UV absorbance (scan 200–400 nm).

  • Base Addition: Titrate with NaOH in small increments (0.2 pH units) up to pH 12.

  • Analysis: Plot absorbance at

    
     vs. pH. You will see two inflection points:
    
    • Inflection 1 (Absorbance shift ~pH 4): Corresponds to Morpholine deprotonation.

    • Inflection 2 (Absorbance shift ~pH 10): Corresponds to Phenol ionization (bathochromic shift expected).

Q3: Can I use acid to dissolve it for animal studies (IV administration)?

Warning: While pH < 3 improves solubility, it causes venous irritation. Recommendation: Do not rely solely on pH adjustment.

  • Preferred Vehicle: 5% DMSO + 10% Solutol HS-15 (or Tween 80) + 85% Saline.

  • Alternative: Mesylate salt formation. Reacting the morpholine nitrogen with methanesulfonic acid can create a salt form with better dissolution kinetics, though the equilibrium solubility at neutral pH will remain governed by the free base properties.

Part 3: Experimental Validation (Shake-Flask Method)

If you need to generate a solubility curve for your specific lot, use this "Gold Standard" protocol.

Reagents Required:

  • Universal Buffer (Britton-Robinson) or separate buffers:

    • pH 1.2 (HCl)

    • pH 4.5 (Acetate)

    • pH 6.8 / 7.4 (Phosphate)

    • pH 10.0 (Borate/NaOH)

Workflow:

  • Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • pH Check: Measure the pH after saturation. (Dissolving the compound may shift the buffer pH; adjust if necessary).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes (or filter using 0.22

    
    m PTFE filters).
    
    • Critical: Do not use Nylon filters; they may bind the phenolic moiety.

  • Quantification: Dilute the supernatant with Mobile Phase (Acetonitrile/Water) and analyze via HPLC-UV (typically 254 nm or 280 nm).

Data Interpretation Table:

Measured pHExpected ResultInterpretation
1.2 > 1 mg/mLSalt formation (High)
4.5 < 0.1 mg/mLTransition to Neutral
7.4 < 0.01 mg/mL Critical Low (Neutral)
10.0 > 0.5 mg/mLPhenolate formation

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the "U-shaped" solubility profiles for ampholytes).
  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 383-400. Link

  • Catalán, J., et al. (2013). "Basicity of 2-aminobenzothiazoles: A theoretical and experimental study." Journal of Physical Chemistry A.
  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878.

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the precise structural elucidation of novel compounds is a cornerstone of progress. 2-Morpholin-4-yl-1,3-benzothiazol-6-ol, a molecule of interest for its potential pharmacological activities, presents a unique structural architecture. This guide provides an in-depth analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, a critical tool for confirming its identity and purity. As senior application scientists, we move beyond a mere listing of peaks to explain the causal relationships between the molecular structure and the resulting spectral features, offering a framework for confident and accurate interpretation.

The Structural Rationale: Predicting the 1H NMR Spectrum

The 1H NMR spectrum of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol is a composite of signals arising from its three distinct structural motifs: the benzothiazole core, the morpholine substituent at the 2-position, and the hydroxyl group at the 6-position. Understanding the electronic environment of each proton is key to predicting its chemical shift and multiplicity.

In-Depth Spectral Analysis: Assigning the Resonances

A detailed examination of the expected 1H NMR spectrum reveals distinct regions corresponding to the aliphatic morpholine protons and the aromatic benzothiazole protons. The hydroxyl proton, due to its exchangeable nature, often presents a unique signal.

The Morpholine Moiety: A Tale of Two Triplets

The morpholine ring, in its characteristic chair conformation, gives rise to two distinct signals for its eight protons.[1][2] The four protons on the carbons adjacent to the oxygen atom (H-2' and H-6') are in a more electron-withdrawing environment and are thus deshielded, appearing at a lower field. Conversely, the four protons on the carbons adjacent to the nitrogen atom (H-3' and H-5') are less deshielded and resonate at a higher field.

Due to the fixed chair conformation, the protons on the morpholine ring often exhibit complex second-order effects, appearing as apparent triplets.[1][2] This is a result of the axial and equatorial protons having different chemical environments and coupling constants.

  • Protons α to Oxygen (H-2', H-6'): Expected to appear as a multiplet, often resembling a triplet, in the range of δ 3.70 - 3.90 ppm .

  • Protons α to Nitrogen (H-3', H-5'): Expected to appear as a multiplet, also often resembling a triplet, in the range of δ 3.40 - 3.60 ppm .

The Benzothiazole Core: Aromatic Protons in a Substituted System

The benzothiazole ring system provides the aromatic signature of the molecule. The substitution at positions 2 and 6 dictates the chemical shifts and coupling patterns of the remaining three aromatic protons (H-4, H-5, and H-7).

  • H-7: This proton is ortho to the sulfur atom and is expected to be the most deshielded of the aromatic protons, appearing as a doublet.

  • H-4: This proton is ortho to the nitrogen atom and will also be deshielded, appearing as a doublet.

  • H-5: This proton is ortho to the hydroxyl group and will experience its electron-donating effect, causing it to be more shielded and appear as a doublet of doublets due to coupling with both H-4 and H-7.

The hydroxyl group (-OH) at the 6-position will introduce a proton signal that is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is typically observed in a wide range from δ 5.0 - 10.0 ppm .

Comparative Analysis: Understanding Substituent Effects

To contextualize the predicted spectrum of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol, it is instructive to compare it with related structures.

Proton 2-Morpholin-4-yl-1,3-benzothiazol-6-ol (Predicted) 2-(Morpholinothio)benzothiazole[3] 6-Hydroxybenzothiazole-2-carbonitrile
Morpholine H-2', H-6' ~ 3.70 - 3.90 ppm (m)~ 3.7 ppm (t)N/A
Morpholine H-3', H-5' ~ 3.40 - 3.60 ppm (m)~ 3.3 ppm (t)N/A
Benzothiazole H-4 ~ 7.5 - 7.7 ppm (d)~ 7.8 ppm (d)Aromatic protons in the range of 7.0-8.0 ppm
Benzothiazole H-5 ~ 6.9 - 7.1 ppm (dd)~ 7.3 ppm (t)
Benzothiazole H-7 ~ 7.8 - 8.0 ppm (d)~ 7.9 ppm (d)
6-OH ~ 5.0 - 10.0 ppm (br s)N/APhenolic OH present

This comparison highlights how the electronic nature of the substituents at the 2 and 6 positions influences the chemical shifts of the benzothiazole protons. The electron-donating hydroxyl group in our target molecule is expected to shield the aromatic protons compared to the unsubstituted 2-(morpholinothio)benzothiazole.

Visualizing the Proton Environments

To further clarify the relationship between the structure and the expected 1H NMR signals, the following diagram illustrates the distinct proton environments in 2-Morpholin-4-yl-1,3-benzothiazol-6-ol.

Figure 1. Molecular structure highlighting the distinct proton environments.

Experimental Protocol for 1H NMR Acquisition

The following provides a standardized protocol for acquiring a high-quality 1H NMR spectrum of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often preferred for compounds with hydroxyl groups to observe the -OH proton signal.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a 400 MHz or higher field NMR spectrometer for better resolution.
  • Tune and match the probe for the 1H frequency.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation for quantitative analysis.
  • Number of Scans (ns): 8-16 scans for a moderately concentrated sample. Increase the number of scans for dilute samples to improve the signal-to-noise ratio.
  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).
  • Phase correct the spectrum manually to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm or CHCl3 at δ 7.26 ppm).
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

This rigorous approach ensures the acquisition of a reliable and interpretable 1H NMR spectrum, which is fundamental for the unequivocal structural confirmation of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol.

References

  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. (2016, July 29).
  • Dąbrowska, M., Staszewska-Krajewska, D., Kaczmarek, Ł., & Wróblewski, A. E. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 649-653.
  • Multiplet shape in proton NMR of morpholines. ECHEMI. (n.d.).
  • Ebrahimi, S., Gholami, M., & Habibi, A. (2009). Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. The Journal of Organic Chemistry, 74(13), 4913-4916.
  • Yunus, U., Bhatti, M. H., Rahman, N., & Masood, B. (2014). ¹H NMR signals for methylene protons of morpholine group.
  • Turan-Zitouni, G., Özdemir, A., & Kaplancıklı, Z. A. (2017). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Turkish Journal of Chemistry, 41(5), 729-738.
  • Benzothiazole(95-16-9) 1H NMR spectrum. ChemicalBook. (n.d.).
  • Bradshaw, T. D., et al. (2002). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Bioorganic & Medicinal Chemistry Letters, 12(18), 2543-2546.
  • 2-(Morpholinothio)benzothiazole(102-77-2) 1H NMR spectrum. ChemicalBook. (n.d.).
  • Gümüş, F., & Berber, N. (2014). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 7(5), 781-787.
  • Asiri, A. M., et al. (2011). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2893.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 29(3), 734.
  • Chemical shifts. (n.d.).
  • Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558.
  • Sanna, P., et al. (1993). PYRROLO[2,3-b][l,4]BENZOTHIAZINE. A NEW HETEROCYCLIC SYSTEM. Journal of Heterocyclic Chemistry, 30(2), 293-296.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). 1H-NMR spectrum of the compound (M6).
  • 2-Amino-4-hydroxybenzothiazole(7471-03-6) 1H NMR spectrum. ChemicalBook. (n.d.).
  • Fita, P., & Kijak, M. (2022). Chemistry of 2-(2′-Aminophenyl)
  • Al-Jibori, S. A., & Al-Janabi, A. S. M. (2004). 1 H-nmr data for complexes (1)-(6).
  • Digambar, K. B., Varala, R., & Patil, S. G. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
  • Gnone, C., et al. (2006). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
  • 6-Hydroxybenzothiazole-2-carbonitrile. Sigma-Aldrich. (n.d.).
  • 2-(4-Morpholinyl)benzothiazole. PubChem. (n.d.).
  • 2-MORPHOLIN-4-YL-BENZOTHIAZOLE. Sigma-Aldrich. (n.d.).
  • Table of characteristic proton NMR chemical shifts. (n.d.).

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Morpholinyl Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, morpholinyl benzothiazoles have garnered significant attention for their diverse pharmacological activities. As researchers, scientists, and drug development professionals, our ability to rapidly and accurately characterize these molecules is paramount. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS), stands as an indispensable tool in this endeavor. However, the interpretation of the resulting fragmentation patterns can be a complex puzzle.

This guide provides an in-depth, technically-grounded comparison of the mass spectrometric fragmentation patterns of morpholinyl benzothiazoles. Moving beyond a mere catalog of fragments, we will delve into the causality behind the observed cleavages, offering field-proven insights to empower your structural analysis. Every piece of data and every proposed mechanism is supported by authoritative sources, ensuring the scientific integrity of your interpretations.

The Guiding Principles of Fragmentation: Unveiling Molecular Fault Lines

Before we dissect the specific fragmentation of morpholinyl benzothiazoles, it is crucial to understand the fundamental principles governing how molecules break apart in a mass spectrometer. Under electrospray ionization (ESI), which is a soft ionization technique, we typically generate a protonated molecule, [M+H]⁺.[1][2] The subsequent fragmentation, induced by collision with an inert gas in the collision cell (Collision-Induced Dissociation, CID), is not a random shattering. Instead, it follows predictable pathways dictated by the molecule's inherent chemical stability. The most likely cleavages will occur at the weakest bonds, leading to the formation of the most stable fragment ions.[1]

For a molecule like a morpholinyl benzothiazole, the key structural features that will direct fragmentation are:

  • The benzothiazole core: A rigid, aromatic system that is relatively stable.

  • The morpholine ring: A saturated heterocycle susceptible to ring-opening and other characteristic cleavages.

  • The bond connecting the morpholine and benzothiazole moieties : A critical linkage point that is often a site of initial fragmentation.

Characteristic Fragmentation Pathways of Morpholinyl Benzothiazoles

Our investigation into the fragmentation of morpholinyl benzothiazoles will be anchored by high-resolution tandem mass spectrometry data for 2-(4-Morpholinyl)benzothiazole (Molecular Formula: C₁₁H₁₂N₂OS), a representative compound of this class. The fragmentation of this molecule provides a foundational understanding of the key cleavages we can expect.

Primary Fragmentation: The Genesis of Key Ions

Upon ESI in positive ion mode, 2-(4-Morpholinyl)benzothiazole readily forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 221.0744. The MS/MS spectrum of this precursor ion is dominated by a series of characteristic fragment ions that reveal the molecule's structure.

The most prominent fragmentation pathways involve the morpholine ring and its connection to the benzothiazole core. A key initial fragmentation is the cleavage of the morpholine ring, leading to the formation of several diagnostic ions.

A significant fragmentation pathway involves the neutral loss of C₂H₄O from the morpholine ring, resulting in a fragment ion at m/z 177.0481 . This is a common fragmentation for morpholine-containing compounds and is indicative of the presence of this moiety.

Another important fragmentation pathway is the complete loss of the morpholine ring, leading to the formation of a protonated 2-aminobenzothiazole fragment at m/z 150.0373 . This fragment provides clear evidence for the benzothiazole core structure.

Further fragmentation of the benzothiazole ring system is also observed. The ion at m/z 136.0215 corresponds to the benzothiazole cation, formed by the loss of the morpholine group and subsequent rearrangement.

The following diagram illustrates the primary fragmentation pathways of 2-(4-Morpholinyl)benzothiazole:

fragmentation_pathway M_H [M+H]⁺ m/z 221.0744 frag_177 [C₉H₉N₂S]⁺ m/z 177.0481 M_H->frag_177 - C₂H₄O frag_150 [C₈H₈NS]⁺ m/z 150.0373 M_H->frag_150 - C₄H₈NO (Morpholine) frag_136 [C₇H₆NS]⁺ m/z 136.0215 frag_150->frag_136 - NH₂

Caption: Primary fragmentation pathways of protonated 2-(4-Morpholinyl)benzothiazole.

Comparative Fragmentation Analysis

To further solidify our understanding, we can compare the fragmentation of 2-(4-Morpholinyl)benzothiazole with that of a more complex molecule containing similar structural motifs. A study on the mass spectral fragmentation of 6-chloro-3-[2-(4-morpholinyl)thiazol-4-yl]-2-methylchromone revealed characteristic fragmentations of the morpholine ring.[3] In that study, under electron ionization (a harder ionization technique), a prominent fragment corresponding to the loss of a morpholino cyanide radical ion was observed. While the ionization method differs, the observation of facile fragmentation of the morpholine ring is a consistent theme.

The table below summarizes the key fragment ions observed for 2-(4-Morpholinyl)benzothiazole and their proposed structures, based on high-resolution mass spectrometry data.

m/z (Observed)Proposed FormulaProposed Structure/Origin
221.0744[C₁₁H₁₃N₂OS]⁺Protonated Molecule [M+H]⁺
177.0481[C₉H₉N₂S]⁺Loss of C₂H₄O from morpholine ring
150.0373[C₈H₈NS]⁺Loss of the morpholine ring
136.0215[C₇H₆NS]⁺Benzothiazole cation
124.0216[C₆H₆NS]⁺Further fragmentation of the benzothiazole core
109.0106[C₆H₅S]⁺Thiophenol cation from benzothiazole ring cleavage

Data sourced from MassBank record MSBNK-CASMI_2016-SM884101 for 2-(4-Morpholinyl)benzothiazole.

A Practical Guide: Experimental Protocol for LC-MS/MS Analysis

To obtain high-quality, reproducible data for the fragmentation analysis of morpholinyl benzothiazoles, a robust experimental protocol is essential. The following is a comprehensive, step-by-step methodology that can be adapted for your specific instrumentation and analytical needs. This protocol is synthesized from best practices for the analysis of small molecule heterocyclic drugs.[4][5][6]

I. Sample Preparation

The goal of sample preparation is to extract the analyte of interest from its matrix and present it in a suitable solvent for LC-MS/MS analysis, while minimizing matrix effects.[7]

Step 1: Stock Solution Preparation

  • Accurately weigh approximately 1 mg of the morpholinyl benzothiazole standard.

  • Dissolve in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Store the stock solution at -20°C.

Step 2: Working Standard Preparation

  • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • The concentration range of the working standards should encompass the expected concentration of the analyte in your samples.

Step 3: Sample Extraction (from a biological matrix, e.g., plasma)

  • To 100 µL of the plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

II. LC-MS/MS Instrumentation and Conditions

The following conditions are a good starting point and should be optimized for your specific instrument and analyte.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a common choice for small molecule analysis.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometer (MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Full Scan (for initial analysis) and Product Ion Scan (for fragmentation analysis).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (optimize for your analyte).

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.

III. Data Analysis
  • Acquire data in both full scan and product ion scan modes.

  • In full scan mode, identify the [M+H]⁺ ion of your morpholinyl benzothiazole.

  • In product ion scan mode, isolate the [M+H]⁺ ion and acquire the MS/MS spectrum.

  • Analyze the MS/MS spectrum to identify the characteristic fragment ions as detailed in this guide.

  • Use the accurate mass data from a high-resolution mass spectrometer to propose elemental compositions for the fragment ions.

The following workflow diagram illustrates the entire process from sample to data interpretation:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Stock Solution working Working Standards stock->working lc LC Separation working->lc extraction Sample Extraction extraction->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation ms->msms id_parent Identify [M+H]⁺ msms->id_parent id_fragments Identify Fragments id_parent->id_fragments pathway Propose Pathways id_fragments->pathway

Caption: Experimental workflow for fragmentation analysis.

Conclusion: From Spectra to Structure with Confidence

The mass spectrometric fragmentation of morpholinyl benzothiazoles follows predictable patterns primarily dictated by the lability of the morpholine ring and its connection to the stable benzothiazole core. By understanding these characteristic cleavages and employing a robust analytical methodology, researchers can confidently elucidate the structures of novel compounds within this important chemical class. This guide serves as a foundational resource, empowering you to move from complex spectra to definitive structural assignments with enhanced speed and accuracy. The principles and protocols outlined herein are designed to be a self-validating system, ensuring the scientific rigor of your work in the dynamic field of drug discovery.

References

  • Gries, W., et al. (2015). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS.
  • Sharma, P. (Year not available). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
  • Weiss, J. M., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT.
  • Waters Corporation. (2016). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
  • Asensio-Ramos, M., et al. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry.
  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
  • Shimadzu. (Date not available). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Dr. Shishir Kumar. (2021, January 21).
  • Prakash, C., & Shaffer, C. L. (2007). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Drug Metabolism, 8(7), 717-735.
  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
  • Mandal, A. K., & Hati, S. (2017). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Analytical & Pharmaceutical Research, 4(4).
  • Wang, G., & Hsieh, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 39-46.
  • Crotti, A. E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch.
  • Dong, M. W. (2022, April 15). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation.
  • Mohamed Abdelraouf Ali. (2025, March 19). Retro Diels-Alder Rearrangement in MS. Scribd.

Sources

Benchmarking Benzothiazole Derivatives: An IC50 Comparison of Luciferase Inhibition in HTS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazole derivatives represent one of the most pervasive classes of "frequent hitters" in High-Throughput Screening (HTS) campaigns utilizing Firefly Luciferase (Photinus pyralis, FLuc) as a reporter.[1] Due to their structural homology with D-Luciferin (the native substrate), these compounds often act as potent competitive inhibitors, yielding false positives in diverse drug discovery programs—from kinase inhibitors to GPCR modulators.

This guide provides a technical comparison of IC50 values for key benzothiazole subclasses, elucidates the structure-activity relationships (SAR) driving this inhibition, and outlines a self-validating protocol to distinguish true biological activity from reporter enzyme interference.

Mechanistic Basis of Inhibition

The core mechanism of benzothiazole interference lies in molecular mimicry . Native D-Luciferin is itself a benzothiazole derivative (2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid). Synthetic benzothiazoles exploit the D-Luciferin binding pocket, acting primarily as competitive inhibitors with respect to the substrate.

However, the mode of inhibition (MOI) is nuanced:

  • Competitive (vs. D-Luciferin): Most common. The inhibitor occupies the luciferin binding site.

  • Uncompetitive (vs. ATP): Some derivatives bind only after the ATP-enzyme complex forms, stabilizing the enzyme-inhibitor complex.

  • Paradoxical Stabilization: Certain benzothiazoles stabilize the FLuc enzyme against thermal degradation, leading to a signal increase (false activation) in long-duration assays, despite being inhibitors in short-term enzymatic assays.[1]

Visualization: Competitive Inhibition Pathway

The following diagram illustrates the competitive binding dynamic between the native substrate and benzothiazole inhibitors.

Luciferase_Inhibition_Mechanism FLuc Firefly Luciferase (Enzyme) Complex_Active Active Complex [FLuc + DLuc + ATP] FLuc->Complex_Active binds Complex_Inhibited Inhibited Complex [FLuc + BZT] FLuc->Complex_Inhibited binds (Competitive) DLuc D-Luciferin (Substrate) DLuc->Complex_Active ATP ATP (Cofactor) ATP->Complex_Active BZT Benzothiazole (Inhibitor) BZT->Complex_Inhibited Light Bioluminescence (560 nm) Complex_Active->Light Oxidation NoLight Signal Quenching (False Positive) Complex_Inhibited->NoLight Blocked Catalysis

Figure 1: Mechanism of Competitive Inhibition. Benzothiazole inhibitors (Red) compete directly with D-Luciferin (Green) for the active site of Firefly Luciferase, preventing photon emission.

IC50 Comparison of Benzothiazole Derivatives

The potency of inhibition varies significantly based on the substitution pattern of the benzothiazole ring.[2] The data below synthesizes findings from quantitative HTS (qHTS) profiling of the NIH Molecular Libraries Small Molecule Repository (MLSMR).

Table 1: Comparative IC50 Values against Wild-Type Firefly Luciferase (lucPpy)
Compound ClassRepresentative Structure / NameIC50 (µM)Mode of Inhibition (MOI)Notes
Native Substrate D-Luciferin N/A (Km ~15 µM) Substrate Reference standard.
2-Phenylbenzothiazoles 2-(4-hydroxyphenyl)benzothiazole0.05 - 0.20Competitive (vs. D-Luc)Potent mimic; -OH group mimics D-Luciferin phenol.
Aminobenzothiazoles 2-Amino-6-methoxybenzothiazole1.5 - 5.0MixedCommon scaffold in kinase inhibitors.
Benzothiazole-Oxadiazoles 3,5-diaryl-oxadiazole derivatives0.10 - 1.0CompetitiveOften identified as "promiscuous" hits.
Resveratrol Analogues Resveratrol (Stilbene/Benzothiazole hybrid)~2.0 - 5.0Non-CompetitiveStabilizes enzyme; can cause signal increase.
Quinolinyl Benzimidazoles Compound CID:42165930.07CompetitiveHighly potent; potency reduced by high ATP.
Weak Inhibitors Simple 2-methylbenzothiazole> 50Weak CompetitiveLack of aryl group reduces affinity significantly.

Critical Insight: The presence of a hydroxyl group at the para-position of the phenyl ring (mimicking the 6'-OH of D-luciferin) drastically increases inhibitory potency, often shifting IC50 values from micromolar to nanomolar ranges.

Experimental Protocol: Validating IC50 & Excluding Artifacts

To accurately determine if a hit is a true biological positive or a luciferase inhibitor, use this self-validating workflow.

Protocol: Luciferase Inhibition Counter-Screen

Reagents:

  • Purified Firefly Luciferase (Recombinant, Wild Type).

  • D-Luciferin (10 mM stock).

  • ATP (10 mM stock).

  • Assay Buffer: 50 mM Tris-Acetate pH 7.8, 10 mM Mg-Acetate, 0.01% Tween-20, 0.05% BSA.

Workflow Steps:

  • Enzyme Prep: Dilute FLuc to 10 nM in Assay Buffer.

  • Compound Titration: Prepare a 12-point serial dilution of the test benzothiazole (range: 100 µM to 0.5 nM).

  • Pre-Incubation: Incubate Compound + FLuc for 15 minutes at RT. Rationale: Allows slow-binding inhibitors to reach equilibrium.

  • Substrate Injection: Add Master Mix containing ATP (10 µM) and D-Luciferin (10 µM). Note: Using Km concentrations ensures maximum sensitivity to competitive inhibitors.

  • Detection: Measure luminescence immediately (0-5 min) and delayed (30 min).

  • Orthogonal Validation (Mandatory): Repeat the assay using Renilla Luciferase (RLuc) or an ATP-independent assay (e.g., Resazurin). Benzothiazoles rarely inhibit RLuc due to the structural difference of its substrate (Coelenterazine).

Visualization: Validation Workflow

IC50_Workflow Start Start: HTS Hit Validation Prep 1. Prepare FLuc (10 nM) & Serial Dilution of Compound Start->Prep Incubate 2. Pre-Incubation (15 min) (Enzyme + Inhibitor) Prep->Incubate Substrate 3. Add Substrate Mix (ATP + D-Luciferin at Km) Incubate->Substrate Measure 4. Measure Luminescence Substrate->Measure Decision Inhibition Observed? Measure->Decision RLuc 5. Orthogonal Assay (Renilla Luciferase) Decision->RLuc Yes (IC50 < 10µM) TrueHit True Biological Hit (Target Specific) Decision->TrueHit No RLuc->TrueHit Inhibition in RLuc (Toxic/General) FalsePos False Positive (Luciferase Inhibitor) RLuc->FalsePos No Inhibition in RLuc

Figure 2: Step-by-step workflow for determining IC50 and validating hit specificity. Note the critical branch point at Step 5 using Renilla Luciferase.

Mitigation Strategies

If your lead series contains a benzothiazole core:

  • Switch Reporters: Use Renilla Luciferase or NanoLuc . NanoLuc is structurally distinct and shows <6% overlap in inhibitor profiles with FLuc.

  • Use Mutant Enzymes: Utilize "Ultra-Glo" luciferase (found in Promega's Glo assays).[3][4][5][6] Directed evolution has rendered this mutant significantly more resistant to benzothiazole inhibition compared to Wild Type (IC50s often shift >10-fold higher).

  • Red-Shifted Assays: Use red-emitting luciferin analogues. While benzothiazoles still bind, the binding kinetics often differ, potentially reducing interference.

References

  • Auld, D. S., et al. (2008).[7] Characterization of Chemical Libraries for Luciferase Inhibitory Activity. Journal of Medicinal Chemistry. Link

  • Thorne, N., et al. (2010).[8] Firefly Luciferase in Chemical Biology: A Compendium of Inhibitors, Mechanistic Evaluation of Chemotypes, and Suggested Use as a Reporter. Chemistry & Biology. Link

  • PubChem Assay ID: 411 . qHTS Assay for Inhibitors of Firefly Luciferase. Link

  • Auld, D. S., et al. (2009).[7] A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. Journal of Medicinal Chemistry. Link

  • Agency for Toxic Substances and Disease Registry . Benzothiazole Toxicity and Chemical Identity. Link

Sources

A Senior Application Scientist's Guide to Purity Validation of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the cornerstone of safety and efficacy. For novel compounds like 2-Morpholin-4-yl-1,3-benzothiazol-6-ol, a member of the versatile benzothiazole family with significant therapeutic potential, rigorous purity validation is paramount.[1] Impurities, which can arise from synthesis, degradation, or storage, may possess undesirable toxicological profiles or alter the API's pharmacological activity.[2]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind methodological choices, present a self-validating HPLC protocol, and compare its performance against alternative techniques, grounding our discussion in authoritative regulatory standards.

Part 1: The Gold Standard: Reversed-Phase HPLC for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][4] For a molecule like 2-Morpholin-4-yl-1,3-benzothiazol-6-ol, which contains both non-polar (benzothiazole) and polar (morpholine, hydroxyl) moieties, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality of Method Design: Why These Parameters?

The development of a robust and reliable HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities.[5][6]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the logical starting point. The long alkyl chains provide a hydrophobic stationary phase that effectively retains the benzothiazole core through hydrophobic interactions. This allows for separation based on subtle differences in polarity among the API and its related impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is essential for impurity profiling. A gradient, where the concentration of the organic solvent is increased over time, ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted as sharp peaks within a reasonable timeframe. The buffer controls the pH, which is critical for maintaining the consistent ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times.

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is indispensable. Unlike a fixed-wavelength UV detector, a PDA detector acquires spectra across a range of wavelengths for every point in the chromatogram. This has two profound advantages:

    • Optimal Wavelength Selection: The ideal detection wavelength for maximizing the signal of all relevant compounds can be chosen after the analysis.

    • Peak Purity Analysis: The software can compare spectra across a single peak. If the spectra are consistent, the peak is likely pure. Spectral differences indicate the presence of a co-eluting impurity, a critical piece of information that a single-wavelength detector would miss.[7]

Visualizing the HPLC Workflow

The following diagram outlines the logical flow of a typical HPLC analysis from sample preparation to final result.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard & Test Sample B Dissolve in appropriate diluent (e.g., 50:50 ACN:H2O) A->B C Filter through 0.45 µm syringe filter B->C D Perform System Suitability Test (SST) C->D E Inject Samples & Standards into HPLC System D->E F Acquire Chromatographic Data (PDA Detector) E->F G Integrate Chromatographic Peaks F->G H Calculate Purity (% Area) & Assess Peak Purity G->H I Generate Final Report H->I

Caption: A typical workflow for HPLC purity analysis.

Part 2: A Validated HPLC Protocol for Purity Determination

Trustworthiness in an analytical method is established through validation, a process that provides documented evidence that the method is suitable for its intended purpose.[8] The following protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) and adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]

Experimental Protocol: HPLC Purity of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol
Parameter Condition Rationale
Instrument High-Performance Liquid ChromatographStandard equipment for pharmaceutical analysis.
Detector Photodiode Array (PDA)Enables peak purity assessment and optimal wavelength selection.[7]
Column C18, 4.6 x 150 mm, 3.5 µmA versatile column offering good resolution for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the morpholine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Program Time 0: 5% B; Time 25: 95% B; Time 30: 95% B; Time 31: 5% B; Time 35: 5% BA broad gradient to ensure elution of all potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA typical volume to avoid column overloading.
Detection 280 nm (extraction), 210-400 nm (scan)280 nm is a likely λmax for the benzothiazole chromophore; full scan for purity analysis.
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.
Method Validation: The Pillars of a Trustworthy Assay

According to ICH guidelines, a purity method must be validated for several key performance characteristics.[9][11]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can separate the API from impurities and degradants.Peak purity index > 0.999. Resolution between adjacent peaks > 1.5.[5]
Linearity & Range To verify a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery for spiked impurity samples.[9]
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 3.0%.[7]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.[7]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be accurately quantified.Signal-to-Noise ratio of 10:1; RSD ≤ 10% at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits when flow rate (±10%), column temp (±5°C), etc., are varied.
Forced Degradation: Ensuring a Stability-Indicating Method

To prove specificity, forced degradation (or stress testing) is essential.[12][13] This involves subjecting the API to harsh conditions to intentionally produce degradation products. The HPLC method must be able to resolve the intact API from all formed degradants.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24h

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24h

  • Oxidation: 3% H₂O₂ at room temperature for 24h

  • Thermal: 105 °C for 48h

  • Photolytic: ICH-specified light exposure

A successful study demonstrates that the purity of the API decreases while the sum of all peak areas (mass balance) remains relatively constant, proving the method can "see" all components.

Part 3: Comparative Guide to Alternative Purity Validation Techniques

While HPLC is the workhorse, a comprehensive understanding of purity requires acknowledging other powerful analytical tools. The choice of method depends on the specific question being asked.

Method Comparison
Technique Principle Advantages Disadvantages Best Use Case
HPLC-PDA Differential partitioning between mobile and stationary phases.High resolution, quantitative, robust, automated.[4]Provides no structural information on its own.Routine QC, purity/impurity quantification.
LC-MS HPLC separation followed by mass spectrometry detection.Provides molecular weight and fragmentation data for structural elucidation. Extremely sensitive.[14]More complex, higher cost, can have matrix effects.Identifying unknown impurities and degradants.
Thin Layer Chromatography (TLC) Separation on a plate coated with adsorbent.Fast, simple, low cost, good for screening reaction progress.[15]Not quantitative, lower resolution than HPLC.Quick purity check during synthesis.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity than HPLC, complex spectra, expensive.Structural confirmation, identifying major impurities.
Differential Scanning Calorimetry (DSC) Measures heat flow into a sample as a function of temperature.Provides information on melting point and polymorphism, can indicate purity.Not suitable for thermally labile compounds, less specific.Assessing crystalline purity and polymorphism.
Decision-Making for Purity Analysis

The following diagram illustrates a logical pathway for selecting the appropriate analytical technique based on the research objective.

decision_tree A Purity Assessment Required B Is this for routine QC or release testing? A->B C Is an unknown impurity or degradant present? A->C D Need to confirm the primary structure? A->D H Is this an early-stage synthesis check? A->H B->C No E HPLC with PDA Detector (Quantitative & Validated) B->E Yes C->D No F LC-MS (Identification & Structural Clues) C->F Yes G NMR Spectroscopy (Definitive Structure & qNMR) D->G Yes D->H No H->B No I TLC (Rapid Qualitative Check) H->I Yes

Caption: A decision tree for selecting a purity analysis method.

Conclusion

Validating the purity of a novel therapeutic candidate like 2-Morpholin-4-yl-1,3-benzothiazol-6-ol is a non-negotiable step in drug development. A well-developed and rigorously validated Reversed-Phase HPLC method serves as the most reliable and robust tool for this purpose. Its high resolving power and quantitative accuracy, when coupled with a PDA detector and validated according to ICH guidelines, provides a self-validating system that ensures the purity, and by extension the safety and quality, of the API. While techniques like LC-MS and NMR are invaluable for structural elucidation of unknown impurities, HPLC remains the gold standard for routine, high-confidence purity assessment in a regulated environment.

References

  • McMaster, M. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available at: [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Drug Regulatory Affairs. Available at: [Link]

  • Dong, M. W., & Vander Heyden, Y. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]

  • Ahuja, S., & Dong, M. W. (2005). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Capriotti, A. L., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Patel, K. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Morpholinyl)benzothiazole. National Center for Biotechnology Information. Available at: [Link]

  • Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • NCERT. (n.d.). Methods of Purification of Organic Compounds. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Available at: [Link]

  • Li, J., et al. (2014). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. Available at: [Link]

  • NIST. (n.d.). 2-(4-Morpholinyl)benzothiazole. NIST WebBook. Available at: [Link]

  • Zhang, Y., et al. (2022). Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry. Available at: [Link]

  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • Kumar, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(MORPHOLIN-4-YL)-1,3-BENZOTHIAZOLE. Available at: [Link]

  • De Wever, H., et al. (2007). The microbial degradation of benzothiazoles. ResearchGate. Available at: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Kumar, S., & Singh, R. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • EPA. (2025). Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate Properties. U.S. Environmental Protection Agency. Available at: [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]

  • Liao, X., et al. (2021). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Science of the Total Environment. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances. Available at: [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • De Wever, H., & Verachtert, H. (1997). Biodegradation and toxicity of benzothiazoles. R Discovery. Available at: [Link]

  • Ataman Kimya. (n.d.). 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE). Available at: [Link]

  • Berber, N., et al. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar. Available at: [Link]

  • Al-Majid, A. M., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. Available at: [Link]

  • Al-Juboori, S. A. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • Singh, P., & Kaur, M. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. ResearchGate. Available at: [Link]

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2-Morpholin-4-yl-1,3-benzothiazol-6-ol vs 17-DMAG in Hsp90 inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Analysis of 17-DMAG and the Benzothiazole Scaffold in Targeting the Hsp90 Chaperone

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cancer therapeutics, the molecular chaperone Heat shock protein 90 (Hsp90) has emerged as a pivotal target. Its role in maintaining the stability and function of a vast array of oncoproteins makes it a linchpin in cancer cell survival and proliferation. Consequently, the development of Hsp90 inhibitors has been a focal point of anti-cancer drug discovery. This guide provides a detailed comparison of two distinct classes of Hsp90 inhibitors: the well-established N-terminal inhibitor, 17-DMAG, and the emerging class of C-terminal-targeting benzothiazole-based inhibitors, exemplified by compounds such as 2-Morpholin-4-yl-1,3-benzothiazol-6-ol and its analogs.

The Central Role of Hsp90 in Oncology

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the proper folding, stability, and activity of a multitude of "client" proteins.[1] In cancerous cells, Hsp90 is often overexpressed and plays a critical role in supporting the function of numerous proteins that drive malignant transformation and progression.[2] These client proteins include key signaling molecules involved in cell growth, survival, and angiogenesis, such as HER2, RAF-1, AKT, and mutant p53.[2][3] By inhibiting Hsp90, multiple oncogenic pathways can be disrupted simultaneously, offering a powerful strategy to combat cancer.[1]

The Hsp90 protein is a dimer, with each monomer comprising three main domains: an N-terminal ATP-binding domain (NTD), a middle domain, and a C-terminal dimerization domain (CTD). The chaperone cycle of Hsp90 is dependent on the binding and hydrolysis of ATP at the N-terminal domain.

17-DMAG: A Clinically Investigated N-Terminal Inhibitor

17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG) is a semi-synthetic derivative of the natural product geldanamycin. It exerts its inhibitory effect by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby blocking the chaperone's ATPase activity. This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.

Mechanism of Action of 17-DMAG

The binding of 17-DMAG to the N-terminal domain of Hsp90 locks the chaperone in a conformation that is unfavorable for client protein maturation. This disruption of the chaperone cycle triggers the degradation of a wide range of oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells.

17-DMAG_Mechanism cluster_Hsp90 Hsp90 Chaperone Cycle cluster_Inhibition Inhibition by 17-DMAG cluster_Client Client Protein Fate Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90-ATP (Closed) Hsp90_open->Hsp90_closed ATP Binding Inactive_Complex Hsp90-17-DMAG (Inactive) Hsp90_open->Inactive_Complex Hsp90_ADP Hsp90-ADP Hsp90_closed->Hsp90_ADP ATP Hydrolysis Client_Folded Folded/Active Client Protein Hsp90_closed->Client_Folded Release Hsp90_ADP->Hsp90_open ADP Release 17-DMAG 17-DMAG 17-DMAG->Hsp90_open Binds to N-Terminal ATP Pocket Client_Degraded Degraded Client Protein Inactive_Complex->Client_Degraded Leads to Degradation Client_Unfolded Unfolded Client Protein Client_Unfolded->Hsp90_closed Binding

Figure 1: Mechanism of Hsp90 inhibition by 17-DMAG.
Performance and Clinical Context

17-DMAG was developed as a more water-soluble and bioavailable analog of its predecessor, 17-AAG.[4] It has demonstrated potent anti-tumor activity in a variety of preclinical models and has been evaluated in Phase I and II clinical trials for various cancers.[5]

Parameter 17-DMAG
Target Hsp90 N-Terminal Domain (NTD)
Mechanism Competitive ATP-binding inhibitor
Effect on Client Proteins Degradation (e.g., HER2, RAF-1, AKT)
Cellular Effects Cell cycle arrest, apoptosis
Key Advantage Improved solubility and bioavailability over 17-AAG
Clinical Status Investigated in Phase I/II clinical trials

Table 1: Summary of 17-DMAG Characteristics

A significant consequence of N-terminal Hsp90 inhibition is the induction of a heat shock response (HSR). This is a cellular stress response that leads to the upregulation of other heat shock proteins, such as Hsp70 and Hsp27, which can have pro-survival effects and potentially counteract the efficacy of the Hsp90 inhibitor.

The Benzothiazole Scaffold: A C-Terminal Approach

While N-terminal inhibitors have dominated the clinical landscape, the C-terminal domain (CTD) of Hsp90 presents an alternative and potentially advantageous target. The CTD is crucial for Hsp90 dimerization and has its own nucleotide-binding site, though its role is less understood than the N-terminal site. Inhibitors that target the CTD can allosterically modulate Hsp90 function.

Mechanism of Action of Benzothiazole-Based Inhibitors

Benzothiazole-based inhibitors are being designed to bind to the C-terminal domain of Hsp90.[6] This binding is thought to disrupt the dimerization and/or the conformational dynamics of the Hsp90 chaperone, leading to the degradation of client proteins. A key hypothesized advantage of C-terminal inhibition is the avoidance of the heat shock response, a common limitation of N-terminal inhibitors.[6]

Benzothiazole_Mechanism cluster_Hsp90 Hsp90 Dimer cluster_Inhibition Inhibition by Benzothiazole Derivative cluster_Client Client Protein Fate Hsp90_Monomer1 Hsp90 Monomer Hsp90_Dimer Functional Hsp90 Dimer Hsp90_Monomer1->Hsp90_Dimer Hsp90_Monomer2 Hsp90 Monomer Hsp90_Monomer2->Hsp90_Dimer Disrupted_Dimer Disrupted Dimerization Hsp90_Dimer->Disrupted_Dimer Benzothiazole Benzothiazole Derivative Benzothiazole->Hsp90_Dimer Binds to C-Terminal Domain Client_Degraded Degraded Client Protein Disrupted_Dimer->Client_Degraded Leads to Degradation Client_Unfolded Unfolded Client Protein

Figure 2: Proposed mechanism of Hsp90 inhibition by C-terminal binding benzothiazole derivatives.
Performance of Representative Benzothiazole Inhibitors

A study on a series of 2,6-disubstituted benzothiazoles identified compounds with low micromolar antiproliferative activity against the MCF-7 breast cancer cell line.[6] The most potent compounds demonstrated dose-dependent degradation of Hsp90 client proteins without inducing the heat shock response, a significant advantage over N-terminal inhibitors.[6]

Parameter Benzothiazole-Based Inhibitors (Representative)
Target Hsp90 C-Terminal Domain (CTD)
Mechanism Allosteric inhibition, disruption of dimerization
Effect on Client Proteins Degradation
Cellular Effects Antiproliferative activity
Key Advantage Potential to avoid the heat shock response
Clinical Status Preclinical development stage

Table 2: Summary of Benzothiazole-Based Inhibitor Characteristics

Head-to-Head Comparison: 17-DMAG vs. Benzothiazole Scaffold

Feature17-DMAGBenzothiazole Scaffold (Projected)
Binding Site N-Terminal Domain (NTD)C-Terminal Domain (CTD)
Mechanism Competitive ATP InhibitionAllosteric Inhibition
Heat Shock Response InducedPotentially Avoided
Development Stage Clinically InvestigatedPreclinical
Known Ligands Geldanamycin derivativesDiverse synthetic compounds
Data Availability Extensive preclinical and clinical dataLimited to specific analogs

Table 3: Comparative Overview

Experimental Protocols

To aid researchers in the comparative evaluation of Hsp90 inhibitors, we provide the following generalized experimental protocols.

Protocol 1: In Vitro Hsp90 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90.

Materials:

  • Recombinant human Hsp90α

  • ATP

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds (17-DMAG, benzothiazole derivatives) dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing Hsp90α in assay buffer.

  • Add serial dilutions of the test compounds or vehicle control (DMSO) to the reaction mixture.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding ATP.

  • Incubate for the desired time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the IC50 values for each compound.

Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation

This experiment assesses the effect of Hsp90 inhibitors on the protein levels of known Hsp90 clients in cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, SK-Br-3)

  • Cell culture medium and supplements

  • Test compounds (17-DMAG, benzothiazole derivatives)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against Hsp90 client proteins (e.g., HER2, RAF-1, AKT) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities to determine the extent of client protein degradation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Figure 3: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

The inhibition of Hsp90 remains a highly attractive strategy in cancer therapy. 17-DMAG represents a well-characterized, potent N-terminal inhibitor that has provided a wealth of knowledge from preclinical and clinical studies. However, the induction of the heat shock response remains a challenge for this class of drugs.

The benzothiazole scaffold and other C-terminal targeting agents represent a promising new frontier in Hsp90 inhibition. The potential to circumvent the heat shock response is a significant theoretical advantage that warrants further investigation. While specific data on 2-Morpholin-4-yl-1,3-benzothiazol-6-ol is currently limited, the broader class of benzothiazole-based inhibitors has shown encouraging preclinical activity.

Future research should focus on the detailed characterization of novel benzothiazole derivatives, including their binding mode to the C-terminal domain, their in vivo efficacy and toxicity profiles, and a direct comparison of their ability to avoid the heat shock response relative to N-terminal inhibitors like 17-DMAG. Such studies will be crucial in determining whether this emerging class of compounds can overcome the limitations of their predecessors and translate into effective clinical therapies.

References

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. PMC. [Link]

  • Ki Summary - BindingDB. BindingDB. [Link]

  • Inhibition of heat shock protein (Hsp) 90 potentiates the antiproliferative and pro-apoptotic effects of 2-(4'fluoro-phenylamino)-4H-1,3-thiazine[6,5-b]indole in A2780cis cells. PubMed. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's diseas. AVESİS. [Link]

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Comparative Crystallographic Analysis of 2-Amino-Benzothiazole Derivatives: Structural Insights for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-aminobenzothiazole (2-ABT) scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs like Riluzole (ALS treatment) and emerging antitumor agents. However, a persistent challenge in optimizing these derivatives lies in their solid-state behavior—specifically the amino-imino tautomerism and polymorphic packing forces .

This guide moves beyond basic characterization. We objectively compare the crystallographic performance of 2-ABT derivatives, analyzing how substituent effects (electron-withdrawing vs. donating) dictate supramolecular assembly and, consequently, bioavailability and receptor binding.

The Tautomeric Conundrum: Amino vs. Imino[1][2]

The most critical structural decision in designing 2-ABT derivatives is controlling the tautomeric state. While solution-phase NMR often shows equilibrium, X-ray diffraction (XRD) data confirms that the amino form is overwhelmingly preferred in the solid state for stability.

comparative Structural Metrics

The distinction relies on the C2—N(exo) bond length.[1]

  • Amino Form: C2—N(exo)

    
     1.35 Å (Partial double bond character due to resonance).
    
  • Imino Form: C2=N(exo)

    
     1.27–1.30 Å (Double bond).
    
Mechanism of Tautomeric Stabilization

The following diagram illustrates the proton transfer pathway and the energetic preference for the aromatic amino form in the crystal lattice.

Tautomerism cluster_1 Solid State (Crystallization) Amino Amino Form (Aromatic Stability) Imino Imino Form (High Energy) Amino->Imino Proton Transfer (Fast Exchange) Crystal Crystal Lattice (Amino Dominant) Amino->Crystal Solvent Evaporation Packing Forces Dimer Centrosymmetric Dimer R2,2(8) Crystal->Dimer H-Bond Stabilization (N-H...N)

Figure 1: Tautomeric equilibrium shifting toward the Amino form during crystallization, stabilized by intermolecular hydrogen bonding.

Comparative Crystal Data: Riluzole vs. Derivatives[3][4][5]

To understand how chemical modification alters packing, we compare Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) with its salt form and a nitro-derivative. This comparison highlights the impact of Electron Withdrawing Groups (EWG) on lattice energy.

Table 1: Crystallographic Parameters Comparison
ParameterRiluzole (Free Base) Riluzole (HCl Salt) 2-Amino-6-Nitrobenzothiazole
Crystal System TriclinicMonoclinicMonoclinic
Space Group



Z (Molecules/Unit) 444
Primary Interaction N—H[2][3]···N (Dimer)

N—H···O (Nitro acceptor)
Torsion Angle (-OCF3) ~90° (Perpendicular)107.4°N/A (Planar Nitro group)
Packing Motif

Homosynthon
Ionic Charge AssistLayered Stacking

Analysis:

  • Riluzole Free Base: Crystallizes with four molecules in the asymmetric unit.[4][5] The -OCF3 group adopts a perpendicular conformation relative to the benzothiazole plane to minimize steric clash, a critical feature for fitting into the hydrophobic pockets of sodium channels.

  • Salt Formation: Converting to the HCl salt changes the symmetry to

    
    . The interaction shifts from the neutral 
    
    
    
    dimer to a strong ionic charge-assisted H-bond (
    
    
    ). This explains the significantly higher melting point and solubility of the salt form.
  • Nitro Derivatives: The strong EWG (-NO2) at position 6 induces planar stacking and introduces competing H-bond acceptors (oxygen atoms), often disrupting the standard dimer motif in favor of catemeric chains.

Experimental Protocols

Reliable crystal growth is the foundation of accurate structural data. Below is a self-validating protocol for synthesizing and crystallizing 2-ABT derivatives.

A. Synthesis: The Hugerschhoff Reaction
  • Principle: Oxidative cyclization of arylthioureas using bromine.

  • Reagents: Substituted aniline, Ammonium thiocyanate (

    
    ), Bromine (
    
    
    
    ), Glacial Acetic Acid.

Step-by-Step Protocol:

  • Thiourea Formation: Dissolve 0.01 mol of substituted aniline in 20 mL glacial acetic acid. Add 0.02 mol

    
    . Stir at room temperature for 30 min.
    
  • Cyclization: Cool the solution to <10°C. Add 0.01 mol

    
     in acetic acid dropwise. Control Point: Temperature must stay below 10°C to prevent bromination of the phenyl ring.
    
  • Workup: Stir for 2 hours. Pour into crushed ice. Basify with

    
     to pH 8–9.
    
  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (7:3).

B. Crystallization for XRD
  • Method: Slow Evaporation (Solution Growth).

  • Solvent Choice:

    • For Non-polar derivatives (e.g., Riluzole): Dichloromethane/Hexane (1:1).

    • For Polar derivatives (e.g., Nitro/Sulfonamide): Methanol or DMF.

  • Procedure: Dissolve 20 mg of pure compound in 5 mL solvent. Filter through a 0.45 µm syringe filter into a clean vial. Cover with parafilm and poke 3–5 small holes. Leave undisturbed at 20°C for 3–7 days.

From Crystal Structure to Biological Efficacy

Understanding the solid-state structure allows researchers to predict binding modes. The rigid benzothiazole core acts as a scaffold, while the amino group serves as a key H-bond donor in the kinase hinge region.

Workflow: Structural Activity Relationship (SAR) Validation

This workflow demonstrates how crystallographic data feeds into the drug design cycle.

SAR_Workflow Synthesis Synthesis (Hugerschhoff Cyclization) XRD Single Crystal XRD (Determine Tautomer & Torsion) Synthesis->XRD Grow Crystals Refinement Structure Refinement (CIF Data Generation) XRD->Refinement Solve Phase Problem Docking Molecular Docking (Protein-Ligand Interaction) Refinement->Docking Input Ligand Geometry BioAssay In Vitro Assay (IC50 Validation) Docking->BioAssay Select Candidates BioAssay->Synthesis Lead Optimization

Figure 2: Integrated workflow linking crystallographic refinement to biological validation.

Mechanistic Insight: The Dimer

In the crystal lattice, 2-ABT derivatives typically form centrosymmetric dimers via


 bonds (the 

motif).[3][6]
  • Relevance: This mimics the interaction pattern often seen between the inhibitor and the hinge region of kinases (e.g., PI3K or VEGFR-2).

  • Design Tip: If your derivative cannot form this dimer in the crystal due to steric hindrance (e.g., bulky groups at position 4), it may also fail to bind effectively to the kinase hinge.

References

  • Riluzole Crystal Structure Analysis: Comparison of Riluzole free base and hydrochloride salt unit cells. Source: IUCr Journals / PubMed

  • Tautomerism Studies: Deep dive into the Amino-Imino equilibrium and bond length analysis. Source: BenchChem / ResearchGate

  • Synthesis Protocols: Methodology for 2-amino-6-nitrobenzothiazole via oxidative cyclization. Source: Google Patents / Organic Syntheses

  • Supramolecular Synthons: Analysis of hydrogen bonding p

    
     graph set in thiazole derivatives.
    Source: ResearchGate
    
    

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.